Quinaprilat hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H27ClN2O5 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C23H26N2O5.ClH/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30;/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30);1H/t15-,19-,20-;/m0./s1 |
InChI Key |
YQJDLRLEBDSBCP-ZAFWUOJLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.Cl |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Quinaprilat Hydrochloride on Angiotensin-Converting Enzyme (ACE)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinapril hydrochloride is a prodrug that is rapidly metabolized in the body to its active form, quinaprilat. Quinaprilat is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of the mechanism of action of quinaprilat on ACE, including its binding kinetics, structural interactions, and the experimental methodologies used to elucidate these properties.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of ACE
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metalloprotease that plays a central role in this pathway. ACE has two homologous catalytic domains: the N-domain and the C-domain. While both domains are catalytically active, the C-domain is primarily responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.
Quinaprilat's Mechanism of Action on ACE
Quinaprilat functions as a competitive inhibitor of ACE, binding to the active site of both the N- and C-domains with high affinity. This binding prevents the interaction of the natural substrate, angiotensin I, with the enzyme, thereby blocking its conversion to angiotensin II. The inhibition of ACE by quinaprilat leads to a decrease in circulating levels of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. Furthermore, the inhibition of bradykinin degradation by quinaprilat contributes to its antihypertensive effect.
Binding Kinetics and Inhibitory Potency
The inhibitory potency of quinaprilat on ACE has been quantified through the determination of its half-maximal inhibitory concentration (IC50). In studies using plasma from rats, quinaprilat demonstrated potent inhibition of ACE with the following IC50 values[1]:
| ACE Source | IC50 Value (nM) |
| Plasma | 0.033 - 0.036 |
| Lung Homogenate | 0.21 - 0.27 |
These low nanomolar IC50 values highlight the high affinity of quinaprilat for the angiotensin-converting enzyme.
Structural Interactions with the ACE Active Site
The binding of quinaprilat to the active site of ACE involves a series of specific interactions with key amino acid residues. X-ray crystallography studies of the quinaprilat-ACE complex have provided detailed insights into this molecular recognition.
Within the C-domain active site , which is the primary target for blood pressure regulation, quinaprilat's carboxylate group forms a crucial ionic bond with the positively charged zinc ion (Zn²⁺) located at the catalytic center. This interaction is a hallmark of many ACE inhibitors. Additionally, hydrogen bonds and hydrophobic interactions with surrounding amino acid residues further stabilize the binding. Key interacting residues in the C-domain include:
-
Zinc-coordinating residues: His383, His387, and Glu411 directly coordinate with the zinc ion.
-
S1 subsite: Residues such as Ala354, Glu384, and Tyr523 form a pocket that accommodates the phenylpropyl group of quinaprilat.
-
S2' subsite: Residues like Gln281, Lys511, and Tyr520 interact with the tetrahydroisoquinoline moiety of quinaprilat.
In the N-domain active site , quinaprilat also establishes a network of interactions. While there is a high degree of homology between the N- and C-domain active sites, subtle differences in amino acid composition lead to variations in inhibitor binding. The key interacting residues in the N-domain include:
-
Zinc-coordinating residues: His361, His365, and Glu389.
-
S1 subsite: Residues such as Ala332 and Tyr501.
-
S2' subsite: Residues like Gln259 and His491.
Pharmacokinetics of Quinapril and Quinaprilat
The clinical efficacy of quinapril is dependent on its conversion to quinaprilat. The pharmacokinetic profiles of both the prodrug and its active metabolite have been well-characterized.
| Parameter | Quinapril | Quinaprilat |
| Time to Peak (Tmax) | ~1 hour[1] | ~2 hours[1] |
| Elimination Half-life (t½) | ~0.8 hours[1] | ~1.9 - 3 hours[1] |
| Plasma Clearance | 1850 mL/min[1] | 220 mL/min[1] |
| Protein Binding | ~97% | ~97% |
| Route of Elimination | Primarily renal excretion of metabolites | Primarily renal excretion (up to 96% of IV dose) |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of quinaprilat's interaction with ACE.
ACE Inhibition Assay (IC50 Determination)
A common method to determine the IC50 value of an ACE inhibitor is a fluorescence-based assay.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-p-nitro-Phe-Pro-OH)
-
Quinaprilat hydrochloride
-
Tris buffer (0.150 M, pH 8.3) containing 1.125 M NaCl
-
Enzyme buffer (0.150 M Tris buffer, pH 8.3) containing 0.1 mM ZnCl2
-
96-well microplate (black)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of quinaprilat in ultrapure water and create a series of dilutions to be tested.
-
In a 96-well microplate, add 40 µL of the ACE working solution (diluted in enzyme buffer) to the control and sample wells.
-
Add 40 µL of the different quinaprilat dilutions to the sample wells. Add 40 µL of ultrapure water to the control wells.
-
Add 80 µL of ultrapure water to the blank wells.
-
Initiate the enzymatic reaction by adding 160 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the quinaprilat concentration and fitting the data to a sigmoidal dose-response curve.[2][3]
X-ray Crystallography of the Quinaprilat-ACE Complex
Determining the three-dimensional structure of the quinaprilat-ACE complex is achieved through X-ray crystallography. This typically involves co-crystallization of the protein and the inhibitor.
General Protocol:
-
Protein Purification: Human testicular ACE (tACE), which is nearly identical to the C-domain of somatic ACE, is expressed and purified to homogeneity.
-
Complex Formation: The purified ACE is incubated with a molar excess of quinaprilat to ensure saturation of the active site.
-
Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., hanging drop or sitting drop vapor diffusion) at a constant temperature. This involves mixing the complex with a precipitant solution containing salts, polymers (like PEG), and buffers at different concentrations.
-
Crystal Harvesting and Data Collection: Once suitable crystals have grown, they are cryo-protected and flash-frozen in liquid nitrogen. The crystals are then exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model of the protein and the inhibitor is then built into the electron density map and refined to obtain the final, high-resolution three-dimensional structure.
Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of quinaprilat on ACE.
Experimental Workflow: ACE Inhibition Assay
Caption: Workflow for determining the IC50 of quinaprilat in an ACE inhibition assay.
Logical Relationship: Quinaprilat Binding to ACE Active Site
Caption: Key interactions between quinaprilat and the ACE C-domain active site.
References
A Technical Guide to the Synthesis and Chemical Properties of Quinaprilat Hydrochloride
Introduction
Quinapril hydrochloride is the hydrochloride salt of quinapril, an ethyl ester prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1][2] Following oral administration, quinapril is rapidly de-esterified in the body to its principal and active metabolite, quinaprilat.[1][3] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1][4] This inhibition leads to vasodilation and is the primary mechanism behind its efficacy in treating hypertension and congestive heart failure.[5][6]
This technical guide provides an in-depth overview of the synthesis of quinapril hydrochloride and the chemical and physical properties of both the prodrug and its active metabolite, quinaprilat. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Synthesis of Quinapril Hydrochloride
The synthesis of quinapril hydrochloride typically involves the coupling of two key intermediates, followed by the removal of a protecting group and salt formation. A common method involves reacting an N-carboxyanhydride derivative with a protected tetrahydroisoquinoline-3-carboxylic acid ester.[7][8] This approach yields a protected quinapril intermediate, which is then deprotected and treated with hydrochloric acid to produce the final amorphous quinapril hydrochloride salt in high yield.[8][9]
Caption: General synthesis pathway for Quinapril Hydrochloride.
Experimental Protocol: Synthesis of Amorphous Quinapril Hydrochloride
The following protocol is a representative synthesis adapted from patent literature.[7][8]
-
Coupling Reaction:
-
To a suitable reactor, charge (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester (THIQ tert-butyl ester) and a solvent such as toluene.
-
Add a catalytic amount of a weak acid, like acetic acid.
-
Slowly add a solution of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester in toluene to the reactor.
-
Maintain the reaction temperature between 25°C and 35°C. Carbon dioxide will be generated during the reaction.
-
Stir the mixture until the conversion of the THIQ tert-butyl ester to quinapril tert-butyl ester is substantially complete (e.g., >99.9%), as monitored by a suitable chromatographic method (e.g., HPLC).
-
Cool the reaction mixture to between 15°C and 25°C.
-
-
Deprotection and Salt Formation:
-
To the resulting solution of quinapril tert-butyl ester, introduce anhydrous hydrochloric acid. This can be done by bubbling HCl gas or adding a solution of HCl in a suitable solvent.
-
The reaction is carried out at approximately room temperature in an aprotic or protic solvent (e.g., toluene, acetic acid).
-
The removal of the tert-butyl protecting group yields quinapril hydrochloride in solution.
-
-
Isolation and Purification:
-
Add an anti-solvent, such as acetone, to the solution to precipitate the product.
-
Cool the mixture to a temperature between 0°C and 10°C for at least 2 hours to ensure complete crystallization.
-
Isolate the crystalline solvate of quinapril hydrochloride by filtration (e.g., centrifugation).
-
Wash the crystals with cold acetone.
-
The isolated solvate can be recrystallized from a polar aprotic solvent, such as acetonitrile, and subsequently dried under vacuum. During the drying process, the crystalline solvate is converted to amorphous quinapril hydrochloride.
-
Quinaprilat: The Active Metabolite
Quinaprilat is the biologically active form of the drug, responsible for ACE inhibition.[4] It is a dicarboxylic acid formed in vivo by the hydrolysis of the ethyl ester group of quinapril.[4] This conversion can also be achieved in a laboratory setting through standard ester hydrolysis (saponification) methods.
Caption: Conversion of Quinapril to its active form, Quinaprilat.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of both quinapril hydrochloride and quinaprilat is essential for formulation development, stability testing, and ensuring bioavailability.
Quantitative Data Summary
The key quantitative properties are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Quinapril Hydrochloride
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂₅H₃₀N₂O₅ · HCl | [1] |
| Molecular Weight | 475.0 g/mol | [5][10] |
| Appearance | White to off-white amorphous powder | [1][2] |
| Melting Point | 120-130 °C | [5][11] |
| Solubility | Freely soluble in aqueous solvents | [1][2] |
| H₂O: ≥ 50 mg/mL | [3] | |
| DMSO: ≥ 100 mg/mL | [3] | |
| pKa (Strongest Basic) | 5.2 (Predicted) | [6][12] |
| logP | 1.96 (Predicted) |[12] |
Table 2: Physicochemical Properties of Quinaprilat
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₅ | [4][13] |
| Molecular Weight | 410.5 g/mol | [4] |
| Appearance | Crystalline Solid | [13] |
| Melting Point | 166-168 °C | [13] |
| Solubility | DMSO: ≥ 23 mg/mL | [13] |
| pKa (Strongest Acidic) | 3.7 (Predicted for Quinapril) | [6][12] |
| XLogP3 | 0.5 |[4] |
Stability and Degradation
Quinapril hydrochloride is known to be unstable, particularly in the presence of elevated humidity and temperature.[14] It undergoes two primary degradation pathways:
-
Hydrolysis: The ester group is hydrolyzed to form the active diacid, quinaprilat.[15]
-
Intramolecular Cyclization: An intramolecular reaction leads to the formation of a diketopiperazine derivative, an inactive impurity.[15][16]
The formation of these degradation products is a critical consideration for the formulation and storage of pharmaceutical products containing quinapril hydrochloride.[2][16]
Caption: Primary degradation pathways of Quinapril Hydrochloride.
Experimental Protocols for Characterization
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Analysis
This protocol outlines a general method for assessing the stability of quinapril hydrochloride in the presence of excipients, based on published studies.[14]
-
Standard Solution Preparation:
-
Prepare stock standard solutions of quinapril hydrochloride, quinaprilat, and the diketopiperazine derivative (e.g., ~10⁻⁴ mole/L) by dissolving accurately weighed amounts in methanol.
-
Store stock solutions in the dark at 2-8°C.
-
Prepare mixed working standard solutions by diluting the stock solutions in methanol for calibration.
-
-
Sample Preparation:
-
Prepare binary mixtures of quinapril hydrochloride with a selected excipient (e.g., lactose, magnesium stearate) in a defined ratio (e.g., 1:4).
-
Homogenize the mixtures.
-
-
Forced Degradation (Aging Test):
-
Place the prepared samples in controlled environment chambers at specified conditions (e.g., 318 K / 76.4% Relative Humidity and 318 K / 0% Relative Humidity).
-
Withdraw samples at predetermined time intervals for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a phosphate buffer solution (e.g., pH 2.0). The mobile phase could be a gradient or isocratic mixture of this buffer with an organic solvent like acetonitrile.
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Detection: Set the UV detector to an appropriate wavelength for quantifying all three compounds.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Quantify the amounts of quinapril hydrochloride, quinaprilat, and the diketopiperazine derivative in each sample by comparing peak areas to the calibration curve generated from the standard solutions.
-
Determine the degradation kinetics by plotting the concentration of quinapril hydrochloride versus time. The decomposition often follows a first-order reaction model.[15]
-
Caption: Experimental workflow for HPLC-based stability studies.
References
- 1. drugs.com [drugs.com]
- 2. DailyMed - QUINAPRIL tablet [dailymed.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 8. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 9. WO2004087671A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 10. QUINAPRIL HCL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. anaxlab.com [anaxlab.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Quinaprilat|lookchem [lookchem.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
Quinaprilat: An In-depth Technical Guide on the Active Metabolite of Quinapril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. It delves into its pharmacokinetics, mechanism of action, and the experimental methodologies used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Quinapril is a prodrug that, after oral administration, is rapidly hydrolyzed in the liver to its active diacid metabolite, quinaprilat.[1][2] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril in the management of hypertension and heart failure.[2][3] Its mechanism of action centers on the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[3] This guide will explore the core scientific principles of quinaprilat, from its formation to its pharmacological effects.
Physicochemical and Pharmacokinetic Properties
The biotransformation of quinapril to quinaprilat is a critical step for its therapeutic activity. The physicochemical and pharmacokinetic properties of both compounds are summarized below.
Table 1: Physicochemical Properties of Quinapril and Quinaprilat
| Property | Quinapril | Quinaprilat | Reference(s) |
| Molecular Formula | C25H30N2O5 | C23H26N2O5 | [4][5] |
| Molecular Weight | 438.5 g/mol | 410.5 g/mol | [4][5] |
| LogP | 1.2 | 0.5 | [4][5] |
| Topological Polar Surface Area | 95.9 Ų | 106.94 Ų | [4][6] |
| Hydrogen Bond Donors | Not Specified | 3 | [6] |
| Hydrogen Bond Acceptors | Not Specified | 7 | [6] |
| Rotatable Bonds | Not Specified | 9 | [6] |
Table 2: Pharmacokinetic Parameters of Quinapril and Quinaprilat
| Parameter | Quinapril | Quinaprilat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2.5 hours | [4] |
| Plasma Protein Binding | ~97% | ~97% | [3] |
| Elimination Half-life | Not Specified | ~2-3 hours (initial phase), ~25 hours (terminal phase) | [4][7] |
| Route of Elimination | Primarily metabolized | Primarily renal excretion (up to 96% of an IV dose) | [4] |
| Bioavailability of Quinapril | 50-80% | - | [4] |
Mechanism of Action: ACE Inhibition
Quinaprilat exerts its pharmacological effects by potently and competitively inhibiting ACE. This enzyme is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[3] Furthermore, ACE is also involved in the degradation of bradykinin, a vasodilator.[8]
The Renin-Angiotensin-Aldosterone System (RAAS)
The inhibition of ACE by quinaprilat disrupts the RAAS cascade, leading to:
-
Decreased Angiotensin II levels: This results in reduced vasoconstriction, leading to vasodilation and a decrease in peripheral vascular resistance.
-
Reduced Aldosterone Secretion: Lower levels of angiotensin II lead to decreased aldosterone release from the adrenal cortex. This, in turn, reduces sodium and water retention and promotes potassium retention.
-
Increased Bradykinin levels: By inhibiting the degradation of bradykinin, quinaprilat potentiates its vasodilatory effects.[8]
The following diagram illustrates the metabolic activation of quinapril and the mechanism of ACE inhibition by quinaprilat.
Interaction with Bradykinin and Substance P Signaling
The inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which contributes to the antihypertensive effect through vasodilation.[8] Substance P, another peptide metabolized by ACE, is also affected. The interplay between ACE inhibitors, bradykinin, and substance P is complex and can influence various physiological responses, including pain and inflammation.[9][10]
The following diagram depicts the signaling pathway affected by ACE inhibition.
Experimental Protocols
The evaluation of quinaprilat's efficacy involves a range of in vitro and in vivo experimental protocols.
In Vitro ACE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of quinaprilat against ACE.
Methodology (using Hippuryl-Histidyl-Leucine - HHL as substrate): [1]
-
Reagent Preparation:
-
Prepare a solution of rabbit lung ACE (e.g., 100 mU/mL) in a suitable buffer (e.g., 0.1 M sodium borate buffer with 0.3 M NaCl, pH 8.3).
-
Prepare a solution of the substrate HHL (e.g., 5 mM) in the same buffer.
-
Prepare various concentrations of quinaprilat.
-
Prepare a stopping solution (e.g., 1 M HCl).
-
Prepare an extraction solvent (e.g., ethyl acetate).
-
-
Assay Procedure:
-
In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with varying concentrations of quinaprilat (or buffer for control) at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
Extract the hippuric acid (HA) formed into the organic solvent by vortexing and centrifugation.
-
Measure the absorbance of the organic layer containing HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each quinaprilat concentration using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Plot the percentage of inhibition against the logarithm of the quinaprilat concentration and determine the IC50 value from the resulting dose-response curve.
-
Alternative Substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG) can also be used as a substrate, where the decrease in absorbance at 340 nm upon hydrolysis is monitored.[11][12]
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the blood pressure-lowering effect of quinaprilat in a genetic model of hypertension.
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Blood Pressure Measurement:
-
Acclimatize the rats to the measurement procedure to minimize stress-induced blood pressure fluctuations.
-
Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.[13]
-
-
Drug Administration:
-
Administer quinapril orally by gavage at various doses. A vehicle control group should be included.
-
-
Post-Dose Monitoring:
-
Measure SBP and HR at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in SBP from baseline for each treatment group at each time point.
-
Compare the blood pressure reduction between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Experimental and logical Workflows
The development and evaluation of an ACE inhibitor like quinaprilat follow a structured workflow, from initial screening to in vivo efficacy studies.
The following diagram outlines a typical experimental workflow for evaluating a potential ACE inhibitor.
Conclusion
Quinaprilat, the active metabolite of quinapril, is a potent and effective ACE inhibitor that plays a crucial role in the management of cardiovascular diseases. Its well-characterized pharmacokinetic profile and mechanism of action provide a solid foundation for its clinical use. The experimental protocols detailed in this guide offer a framework for the continued research and development of novel ACE inhibitors. A thorough understanding of the intricate signaling pathways affected by quinaprilat is essential for optimizing its therapeutic benefits and exploring new applications. This technical guide serves as a comprehensive resource for professionals dedicated to advancing the field of cardiovascular pharmacology.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quinaprilat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Interaction of bradykinin with substance P on vascular permeability and pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substance P increases Sympathetic Activity during Combined Angiotensin Converting Enzyme and Dipeptidyl Peptidase-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. sorachim.com [sorachim.com]
- 13. Angiotensin converting activity assessed in vivo is increased in hereditary hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Quinaprilat Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril hydrochloride. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies from preclinical investigations.
Introduction
Quinapril hydrochloride is an orally active, non-sulfhydryl prodrug that is rapidly de-esterified in the body to its principal and pharmacologically active metabolite, quinaprilat.[1][2][3][4] Quinaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][5] Its therapeutic effects in treating hypertension and heart failure stem primarily from this enzymatic inhibition.[3][5] This document focuses on the preclinical data that has elucidated the pharmacological profile of quinaprilat.
Mechanism of Action
Quinaprilat exerts its pharmacological effects by competitively inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[4][5][6][7] Angiotensin II is a primary regulator of blood pressure, causing vasoconstriction, stimulating the release of aldosterone (which promotes sodium and water retention), and inducing vascular smooth muscle cell proliferation.[3][6][7]
By inhibiting ACE, quinaprilat leads to:
-
Reduced formation of Angiotensin II: This results in vasodilation and a decrease in total peripheral vascular resistance, thereby lowering blood pressure.[1][2]
-
Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to lower aldosterone secretion, which in turn promotes natriuresis and a mild diuresis, contributing to the blood pressure-lowering effect.[2][6][7]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the therapeutic effects of quinaprilat through vasodilation.[3][7]
The antihypertensive activity of quinaprilat is strongly correlated with the inhibition of tissue ACE, particularly in the vasculature, rather than just plasma ACE.[1][8]
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.
Preclinical Pharmacodynamics
The pharmacodynamic effects of quinapril and its active metabolite, quinaprilat, have been extensively studied in various animal models.
Antihypertensive Efficacy
Quinapril has demonstrated significant antihypertensive effects in both high-renin and normal-renin models of hypertension.[1][2][9] It effectively lowers blood pressure in 2-kidney, 1-clip renal hypertensive rats (2K-RHR), spontaneously hypertensive rats (SHR), and diuretic-treated dogs.[1][2][9][10] However, consistent with its mechanism of action, quinapril shows little to no effect in low-renin models, such as the deoxycorticosterone acetate (DOCA)-salt hypertensive rat.[1][2][9] In comparative studies, the antihypertensive potency and duration of action of quinapril were found to be comparable to or greater than enalapril and significantly stronger than captopril in rat models.[10] No tolerance to the antihypertensive effects was observed in spontaneously hypertensive rats after 14 consecutive days of treatment.[1][11]
Hemodynamic Effects
In hemodynamic studies in dogs, quinapril was shown to decrease total peripheral and renal vascular resistance.[2][9] At doses that did not significantly alter mean arterial blood pressure, quinaprilat produced natriuresis and mild diuresis.[2][9]
Cardiac Effects
Preliminary data from studies in cardiomyopathic hamsters suggest that quinapril can prevent the decline in left ventricular contractile function and slow the progression of left ventricular failure.[1][11]
Quantitative Pharmacodynamic Data
| Animal Model | Route of Administration | Dose Range | Key Pharmacodynamic Effect | Reference(s) |
| 2-Kidney, 1-Clip Renal Hypertensive Rats | Oral (p.o.) | 0.1 - 1.0 mg/kg | Dose-related and sustained antihypertensive action. | [10] |
| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | Not specified | Dose-dependent reduction in blood pressure. | [10] |
| Normotensive Rats | Oral (p.o.) | 30 mg/kg | Lowered blood pressure and increased heart rate. | [10] |
| Diuretic-treated Dogs | Not specified | Not specified | Lowered blood pressure. | [1][2] |
| Rabbit Aorta (in vitro) | Not applicable | Not specified | Inhibition of angiotensin I-induced contractions. | [1] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of quinapril and quinaprilat has been characterized in several preclinical species.
Absorption and Distribution
Oral absorption of quinapril is rapid in rats, dogs, and monkeys.[2][9] Following absorption, there is extensive distribution to most tissues, with the notable exception of the brain.[1][2][9] Approximately 97% of both quinapril and quinaprilat in circulation are bound to plasma proteins.[4][5]
Metabolism and Excretion
Quinapril is rapidly and extensively metabolized to quinaprilat through de-esterification.[1][2][5] Metabolism to other compounds is not extensive.[1][2][9] Quinaprilat is primarily eliminated through renal excretion.[4][12][13][14]
Pharmacokinetic Parameters
The plasma concentration-time profiles for radiolabeled quinapril exhibit a polyexponential decay with a prolonged terminal phase at low concentrations across species.[2][9] Quinaprilat has a relatively short elimination half-life of approximately 2-3 hours.[12][13][14] However, it binds potently to and dissociates slowly from ACE, which allows for a sustained duration of action and supports once-daily dosing.[8][12][13]
| Species | Route | Compound | T½ (half-life) | Cmax (max concentration) | Tmax (time to max conc.) | Bioavailability | Reference(s) |
| Horse | IV | Quinapril | 0.694 h | - | - | - | [15] |
| Horse | IV | Quinaprilat | 1.734 h | 145 ng/mL | 0.167 h | - | [15] |
| Horse | Oral | Quinapril | - | - | - | <5% | [15] |
| Human | Oral | Quinapril | - | - | <1 hour | ~60% | [4][5] |
| Human | Oral | Quinaprilat | ~2 hours | - | ~2.5 hours | - | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for key experiments.
In Vitro ACE Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50).
Protocol Outline:
-
Reagent Preparation: Prepare solutions of ACE enzyme, a synthetic substrate (e.g., FAPGG or HHL), and various concentrations of the test inhibitor (quinaprilat).[16][17][18]
-
Incubation: Pre-incubate the ACE enzyme with the inhibitor solution for a set period at 37°C. A control group with no inhibitor is included.[18]
-
Reaction Initiation: Add the ACE substrate to the enzyme-inhibitor mixture to start the enzymatic reaction.[18]
-
Detection: Monitor the rate of substrate degradation or product formation over time. This is often measured by a change in absorbance or fluorescence using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[18]
Caption: Experimental workflow for an in vitro ACE inhibition assay.
In Vivo Antihypertensive Activity Assessment
This protocol assesses the blood pressure-lowering effects of a compound in a hypertensive animal model.
Protocol Outline (using Spontaneously Hypertensive Rats - SHR):
-
Animal Acclimation: Acclimate male SHRs to laboratory conditions and train them for blood pressure measurement to minimize stress-induced variations.
-
Baseline Measurement: Measure baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.
-
Drug Administration: Administer quinapril hydrochloride orally (p.o.) via gavage at various doses. A vehicle control group receives the formulation vehicle only.[10]
-
Post-Dose Monitoring: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.[10]
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group. Compare the results from the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA) to determine significance.
Caption: Experimental workflow for in vivo antihypertensive activity assessment.
Preclinical Safety Pharmacology
The preclinical safety profile of quinapril is similar to that of other ACE inhibitors.[1][2][9] Core safety pharmacology studies typically assess the effects on the central nervous, cardiovascular, and respiratory systems. Long-term toxicology studies have established that quinapril is not teratogenic, carcinogenic, or mutagenic.[1][2][9][12][13] As with all ACE inhibitors, administration during pregnancy is contraindicated due to the risk of fetal and neonatal morbidity and mortality.[12][13] Overall, quinapril is well-tolerated in a variety of preclinical safety screens.[2][9]
Conclusion
Preclinical studies have thoroughly characterized quinaprilat as a potent and specific inhibitor of angiotensin-converting enzyme. Its pharmacological action translates into effective blood pressure reduction in relevant animal models of hypertension, primarily through the inhibition of the renin-angiotensin-aldosterone system. The pharmacokinetic profile, marked by rapid conversion from the prodrug quinapril and a prolonged duration of action due to tight binding to tissue ACE, supports its clinical utility. The comprehensive preclinical data, including a favorable safety profile, have provided a solid foundation for the successful clinical development of quinapril for the treatment of hypertension and heart failure.
References
- 1. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 7. ClinPGx [clinpgx.org]
- 8. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinaprilat: a review of its pharmacokinetics, pharmacodynamics, toxicological data and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Effects of quinapril on angiotensin converting enzyme and plasma renin activity as well as pharmacokinetic parameters of quinapril and its active metabolite, quinaprilat, after intravenous and oral administration to mature horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACE-inhibitory activity assay: IC50 [protocols.io]
- 17. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 18. 4.3. Angiotensin 1-Converting Enzyme (ACE) Inhibition Activity [bio-protocol.org]
molecular structure and IUPAC name of quinaprilat hydrochloride
An In-depth Technical Guide to the Molecular Structure and Chemistry of Quinaprilat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril is an effective angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, quinaprilat.[2][3] The commercially available form of the drug is typically quinapril hydrochloride, which facilitates its formulation and absorption.[1] Quinaprilat is the pharmacologically active dicarboxylic acid metabolite that exerts the therapeutic effect by inhibiting ACE.[4] This guide provides a detailed overview of the molecular structure, IUPAC nomenclature, and relevant chemical data for quinapril, its active metabolite quinaprilat, and the hydrochloride salt form.
Molecular Structure and IUPAC Name
The therapeutic action of quinapril is dependent on its in vivo hydrolysis to quinaprilat. The key structural difference is the conversion of the ethyl ester group in quinapril to a carboxylic acid group in quinaprilat.
Quinapril Hydrochloride
Quinapril hydrochloride is the hydrochloride salt of the prodrug quinapril.[1]
-
Molecular Formula : C₂₅H₃₁ClN₂O₅[1]
-
IUPAC Name : (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride[2]
Quinaprilat
Quinaprilat is the active metabolite of quinapril and is responsible for the inhibition of the angiotensin-converting enzyme.[4]
-
Molecular Formula : C₂₃H₂₆N₂O₅[4]
-
IUPAC Name : (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[4]
Physicochemical Data
The following table summarizes key quantitative data for quinapril hydrochloride and its active metabolite, quinaprilat.
| Property | Quinapril Hydrochloride | Quinaprilat |
| Molecular Weight | 474.98 g/mol | 410.5 g/mol |
| Monoisotopic Mass | 474.192149819 Da | 410.18417193 Da |
| CAS Number | 82586-55-8 | 82768-85-2 |
| Polar Surface Area | 95.9 Ų | 107 Ų |
| Protein Binding | 97% (for both quinapril and quinaprilat)[3] | 97% (for both quinapril and quinaprilat)[3] |
| Melting Point | 120-130 °C[5] | Not specified |
| Water Solubility | 0.0085 mg/mL (predicted for quinapril) | Not specified |
| logP (predicted) | 1.4 (predicted for quinapril)[6] | 0.5 (predicted) |
Metabolic Conversion of Quinapril to Quinaprilat
The conversion of quinapril to quinaprilat is a critical step for its pharmacological activity. This process primarily occurs in the liver and involves the hydrolysis of the ethyl ester group.
Metabolic activation of quinapril to quinaprilat.
Experimental Protocols
Synthesis of Quinapril Hydrochloride
A patented method for the synthesis of quinapril hydrochloride involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently treated with an acid to produce quinapril or an acid addition salt, such as quinapril hydrochloride. The final product can be crystallized from a solution, for example, by adding acetone to a solution of quinapril hydrochloride to promote the crystallization of the acetone solvate. The crystals are then isolated, for instance by centrifugation, washed with a solvent like acetone, and dried under vacuum.
Analytical Determination of Quinapril and Quinaprilat
A CZE method has been optimized for the analysis of quinapril and quinaprilat in urine and pharmaceutical preparations.[7]
-
Instrumentation : A fused-silica capillary is used for the separation.
-
Electrolyte : The running electrolyte consists of a 60 mM borate buffer solution at a pH of 9.5.[7]
-
Sample Preparation (Urine) : Urine samples require a pre-extraction step using C8 solid-phase extraction cartridges.[7]
-
Analysis Time : The separation of both analytes and an internal standard can be achieved in under 5 minutes.[7]
-
Detection Limits : The reported detection limits are 75 ng/mL for quinapril and 95 ng/mL for quinaprilat.[7]
An HPLC method has been developed for the determination of quinapril in tablet dosage forms.[8]
-
Column : An Inertsil C18 column (150 x 4.6 mm, 5 µm) is used for chromatographic separation.[8]
-
Mobile Phase : The mobile phase is a mixture of 40 volumes of a mixed phosphate buffer (KH₂PO₄ + K₂HPO₄, pH adjusted to 6.5 with orthophosphoric acid) and 60 volumes of acetonitrile.[8]
-
Detection : The detection wavelength is set at 239 nm.[8]
-
Validation : The method has been validated for specificity, accuracy, precision, robustness, and ruggedness according to ICH guidelines.[8]
Conclusion
Quinapril hydrochloride serves as a prodrug that is efficiently converted in the body to its active metabolite, quinaprilat. Understanding the distinct molecular structures, physicochemical properties, and analytical methodologies for both compounds is crucial for researchers and professionals in drug development and quality control. The provided data and protocols offer a comprehensive technical overview to support further research and application of this important ACE inhibitor.
References
- 1. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Quinaprilat | C23H26N2O5 | CID 107994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinapril - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Determination of the angiotensin-converting enzyme inhibitor quinapril and its metabolite quinaprilat in pharmaceuticals and urine by capillary zone electrophoresis and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
A Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Quinaprilat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril hydrochloride. This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of quinaprilat, presents detailed experimental methodologies, and visualizes core processes to support further research and development in this area.
Introduction
Quinapril hydrochloride is a prodrug that, upon oral administration, is rapidly de-esterified in the body to its principal active metabolite, quinaprilat.[1][2] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril, which include the management of hypertension and congestive heart failure.[1][3] The primary mechanism of action involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to the vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin.[1] Understanding the in vivo behavior of quinaprilat is critical for optimizing dosing regimens and ensuring therapeutic efficacy.
Pharmacokinetics of Quinaprilat
The pharmacokinetic profile of quinaprilat is characterized by its formation from the rapid absorption and hydrolysis of quinapril, followed by its elimination primarily through renal excretion.
2.1 Absorption and Conversion
Following oral administration, quinapril is rapidly absorbed, with peak plasma concentrations of the parent drug occurring within one hour.[3][4] The extent of absorption is estimated to be at least 60%, based on the recovery of quinapril and its metabolites in urine.[4] Administration with a high-fat meal can moderately reduce the rate and extent of quinapril absorption by approximately 25-30%.[4] After absorption, quinapril undergoes extensive and rapid de-esterification, primarily in the liver, to form quinaprilat.[2][5] This conversion is efficient, with about 38% of an oral dose of quinapril being converted to quinaprilat.[4] Peak plasma concentrations of quinaprilat are typically observed approximately 2 hours after the oral administration of quinapril.[4][6]
2.2 Distribution
Quinaprilat exhibits widespread distribution to most tissues, with the notable exception of the brain. Both quinapril and quinaprilat are highly bound to plasma proteins, with a binding of approximately 97%.[1][3] This high degree of protein binding can influence the drug's distribution and elimination characteristics.
2.3 Metabolism
The primary metabolic pathway for quinapril is its hydrolysis to the active diacid metabolite, quinaprilat.[2] Metabolism to other compounds is not extensive.[2][6] Two minor, inactive diketopiperazine metabolites of quinapril have also been identified in both plasma and urine.[6]
2.4 Excretion
Quinaprilat is eliminated primarily through renal excretion.[3][4] Following an intravenous dose of quinaprilat, up to 96% is excreted in the urine.[1][4] After oral administration of radiolabeled quinapril, approximately 61% of the radioactivity is recovered in the urine and 37% in the feces.[6] The elimination of quinaprilat from plasma is characterized by an initial half-life of about 2-3 hours, which is associated with the clearance of the unbound drug.[4][7] There is also a prolonged terminal elimination phase with a half-life of about 25 hours, which is thought to be due to the slow dissociation of quinaprilat from its high-affinity binding sites on ACE.[4][5]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for quinapril and its active metabolite, quinaprilat, in humans.
Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat After Oral Administration
| Parameter | Quinapril | Quinaprilat | Reference(s) |
| Tmax (Time to Peak Concentration) | ~1 hour | ~2 hours | [4][6] |
| Elimination Half-life (t½) | ~0.8 hours (apparent) | ~2-3 hours (initial), ~25 hours (terminal) | [4][6][7] |
| Plasma Protein Binding | ~97% | ~97% | [1][3] |
| Apparent Plasma Clearance | 1,850 mL/min | 220 mL/min | [6] |
Table 2: Excretion Profile After Oral Administration of Quinapril
| Excretion Route | Percentage of Dose | Components | Reference(s) |
| Urine | ~61% | Quinapril, Quinaprilat, other metabolites | [6] |
| Feces | ~37% | Unabsorbed drug, biliary excretion | [6][7] |
Experimental Protocols
The in vivo pharmacokinetic evaluation of quinaprilat typically involves the administration of quinapril to subjects, followed by the collection and analysis of biological samples over a defined period.
4.1 In Vivo Study Design
A common experimental design for assessing the pharmacokinetics of quinaprilat in human subjects is as follows:
-
Subject Recruitment : Healthy, normotensive adult volunteers are recruited. Subjects with a history of renal or hepatic impairment are typically excluded.
-
Drug Administration : A single oral dose of quinapril hydrochloride (e.g., 20 mg) is administered to the subjects.[8]
-
Sample Collection :
-
Blood Samples : Venous blood samples are collected into heparinized tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[8] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine Samples : Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) for at least 24 hours to assess renal clearance.[8]
-
-
Pharmacokinetic Analysis : Plasma concentration-time data for quinapril and quinaprilat are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life using non-compartmental analysis.
4.2 Bioanalytical Methodology
The simultaneous determination of quinapril and quinaprilat in plasma is crucial for pharmacokinetic studies. A highly sensitive and specific method utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is commonly employed.[9]
-
Sample Preparation : A simple one-step protein precipitation method is often used. An internal standard (e.g., lisinopril) is added to a plasma sample (e.g., 250 µL), followed by a precipitating agent like acetonitrile.[9][10] The sample is vortexed and centrifuged to separate the precipitated proteins.
-
Chromatographic Separation : The supernatant is injected into a UPLC system equipped with a C18 column. Isocratic elution with a mobile phase, such as a mixture of 0.5% formic acid and acetonitrile, is used to separate quinapril, quinaprilat, and the internal standard.[9][10]
-
Mass Spectrometric Detection : Detection is performed using a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in the multiple reaction monitoring (MRM) mode.[9] This allows for highly selective and sensitive quantification of the analytes. The method is validated for linearity, precision, accuracy, and recovery.[9]
Factors Influencing Pharmacokinetics
Renal Impairment : The pharmacokinetics of quinaprilat are significantly affected by renal function because it is primarily eliminated by the kidneys.[8] In patients with renal insufficiency, the elimination half-life of quinaprilat is prolonged, and plasma concentrations (Cmax and AUC) are increased.[8][11] Consequently, dosage adjustments of quinapril may be necessary for patients with impaired renal function to avoid drug accumulation.[8]
Conclusion
Quinaprilat, the active metabolite of quinapril hydrochloride, is a potent ACE inhibitor with a well-characterized pharmacokinetic profile. It is formed rapidly following the oral administration of its prodrug and is primarily eliminated by the kidneys. The high-affinity binding of quinaprilat to ACE results in a prolonged duration of action, allowing for once-daily dosing. A thorough understanding of its in vivo disposition, particularly the influence of renal function, is essential for its safe and effective clinical use in the treatment of cardiovascular diseases. The methodologies outlined in this guide provide a robust framework for conducting further preclinical and clinical evaluations.
References
- 1. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quinapril Hydrochloride Tablets [dailymed.nlm.nih.gov]
- 5. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacokinetics of quinapril and its active metabolite, quinaprilat, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The pharmacokinetics and pharmacodynamics of quinapril and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent ACE Inhibitor: A Technical Chronicle of Quinaprilat's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the discovery and development of quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE). From its rational design and synthesis to its extensive preclinical and clinical evaluation, this document provides a comprehensive technical overview for professionals in the field of drug discovery and development.
The Dawn of a New ACE Inhibitor: Discovery and Rationale
Quinaprilat emerged from the second wave of ACE inhibitor development in the 1980s, a period focused on improving upon the first-generation drugs like captopril. The primary goals were to enhance potency, duration of action, and tissue penetration while minimizing side effects. Quinapril, the prodrug of quinaprilat, was patented in 1980 and subsequently received FDA approval for medical use in 1989.
The design of quinaprilat was rooted in a deep understanding of the structure-activity relationships (SAR) of ACE inhibitors. Key structural features were incorporated to optimize its binding to the ACE active site. These include a carboxyl group for interaction with the zinc ion in the enzyme's active site, a hydrophobic ring system to occupy a hydrophobic pocket, and a proline-mimicking tetrahydroisoquinoline moiety to enhance binding affinity. Quinapril itself is the ethyl ester prodrug, designed to increase oral bioavailability, which is then hydrolyzed in the body to the active diacid metabolite, quinaprilat.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Quinaprilat exerts its therapeutic effects by potently and specifically inhibiting the angiotensin-converting enzyme. ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, quinaprilat prevents the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to a cascade of beneficial effects, including vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure.
Quantitative Assessment of ACE Inhibition
The potency of quinaprilat as an ACE inhibitor has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| ACE Inhibitor | Tissue | IC50 (nM) |
| Quinaprilat | Plasma | 0.033 - 0.036[1] |
| Quinaprilat | Lung Homogenate | 0.21 - 0.27[1] |
| Lisinopril | Plasma | 0.011 - 0.019[1] |
| Lisinopril | Lung Homogenate | 0.009 - 0.018[1] |
| Captopril | Plasma | 7.89 - 14.78[1] |
| Captopril | Lung Homogenate | 2.56 - 2.94[1] |
Pharmacokinetic Profile
The clinical efficacy of an ACE inhibitor is significantly influenced by its pharmacokinetic properties. Quinapril is well-absorbed orally and rapidly converted to quinaprilat.
| Parameter | Quinapril | Quinaprilat |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~2 hours |
| Elimination Half-life | ~1 hour | ~2-3 hours |
| Protein Binding | ~97% | ~97% |
| Bioavailability of Quinapril | ~60% | - |
Preclinical and Clinical Development
Extensive preclinical studies in various animal models demonstrated the antihypertensive efficacy and safety of quinapril. These studies were followed by a robust clinical development program.
Preclinical Evaluation
In preclinical trials, quinapril was shown to be a potent, orally active antihypertensive agent. Long-term studies in animals indicated that quinapril is not carcinogenic, mutagenic, or teratogenic.
| Study Type | Animal Model | Key Findings |
| Efficacy | Spontaneously Hypertensive Rats | Sustained blood pressure reduction with no tolerance development. |
| Safety | Rats and Mice | Oral LD50: 3541-4280 mg/kg (rats), 1739-1840 mg/kg (mice). |
Clinical Trials
Clinical trials in humans confirmed the efficacy and safety of quinapril in the treatment of hypertension and congestive heart failure. Comparative studies demonstrated that quinapril's antihypertensive effects are comparable to other ACE inhibitors like captopril and enalapril, often with a favorable side-effect profile.
Experimental Protocols
Chemical Synthesis of Quinaprilat
The synthesis of quinaprilat is achieved through the hydrolysis of its prodrug, quinapril.
Protocol for Hydrolysis of Quinapril to Quinaprilat:
-
Dissolution: Dissolve quinapril hydrochloride in a suitable solvent, such as a mixture of methanol and water.
-
Hydrolysis: Add a solution of a base, such as sodium hydroxide, to the quinapril solution. The reaction mixture is typically stirred at room temperature.
-
Monitoring: The progress of the hydrolysis reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with an acid, such as hydrochloric acid. The aqueous layer is then extracted with an organic solvent, like ethyl acetate, to remove any unreacted quinapril.
-
Isolation: The aqueous layer containing quinaprilat is then concentrated under reduced pressure.
-
Purification: The crude quinaprilat can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.
In Vitro ACE Inhibition Assay
The following protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound using the substrate hippuryl-histidyl-leucine (HHL).
References
Quinaprilat Hydrochloride: A Comprehensive Profile of its Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability profile of quinaprilat hydrochloride, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Understanding the stability of this compound is critical for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details its physical and chemical properties, degradation pathways, and the analytical methodologies used to assess its stability.
Core Physical and Chemical Properties
This compound is a white to off-white amorphous powder.[1] Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational understanding of the molecule.
| Property | Value | Source |
| Molecular Formula | C25H31ClN2O5 | [1] |
| Molecular Weight | 475.0 g/mol | [1] |
| Appearance | White to off-white amorphous powder | [1] |
| Melting Point | 120-130°C | [2] |
| Solubility | Soluble in water (31 mg/mL), methanol, and chloroform; almost insoluble in ethyl acetate or ether. | [2][3] |
| pKa (Strongest Acidic) | 3.7 | [4] |
| pKa (Strongest Basic) | 5.2 | [4] |
| Specific Rotation | +13.0° to +17.0° (c=20mg/mL in methanol) | [3] |
Chemical Stability and Degradation Pathways
This compound is susceptible to degradation through two primary pathways: hydrolysis and intramolecular cyclization. The rate and extent of this degradation are significantly influenced by environmental factors such as pH, temperature, and humidity.
Degradation Pathways
The principal degradation reactions of this compound are:
-
Hydrolysis: The ester group in the quinapril molecule is hydrolyzed to its active metabolite, quinaprilat. This is a common degradation pathway for ester-containing drugs.[5]
-
Intramolecular Cyclization: Quinapril can undergo an internal condensation reaction to form a diketopiperazine (DKP) derivative. This pathway is common for dipeptide-like structures.[5][6]
The degradation of quinapril hydrochloride in the solid state has been shown to follow first-order kinetics.[5] The formation of the diketopiperazine impurity is a significant stability concern, particularly at elevated temperatures.[6]
Influence of Environmental Factors
Temperature and Humidity: Increased temperature and relative humidity (RH) significantly accelerate the degradation of quinapril hydrochloride.[5] Studies have shown that in the presence of certain excipients, the degradation rate can be up to 100 times faster in a humid environment compared to the drug alone.[7]
pH: The pH of the environment plays a crucial role in the degradation pathway. In solution, the formation of the diketopiperazine impurity is accelerated by increasing the pH, which facilitates the formation of a zwitterionic form of quinapril that is more prone to cyclization.[6]
Excipients: Pharmaceutical excipients can have a profound impact on the stability of quinapril hydrochloride. Basic excipients, such as magnesium stearate, have been shown to significantly accelerate degradation, particularly in the presence of moisture.[7][8] In contrast, acidic excipients tend to result in greater stability.[7]
Quantitative Stability Data
The following tables summarize the quantitative data available on the degradation kinetics of quinapril hydrochloride under various conditions.
Table 1: Kinetic Parameters for the Degradation of Quinapril Hydrochloride in Tablets
| Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Increased Temperature (333-383 K) and RH (up to 76%) | Follows first-order kinetics | - | [5] |
Table 2: Degradation of Quinapril Hydrochloride in the Presence of Excipients at 318 K
| Excipient | Condition | Observation | Reference |
| Povidone | 76.4% RH | Accelerates degradation | [7] |
| Hydroxypropyl methylcellulose | 76.4% RH | Accelerates degradation | [7] |
| Magnesium Stearate | 76.4% RH | hundredfold faster degradation | [7] |
| Lactose | 76.4% RH | Stabilizes the drug | [7] |
| Povidone, HPMC, HPC | 0% RH | ~tenfold slower degradation than at 76.4% RH | [7] |
| Lactose, Magnesium Stearate | 0% RH (6 months) | No observed degradation | [7] |
Experimental Protocols for Stability Assessment
The stability of this compound is primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of both.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[9]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[9]
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to dry heat.
-
Photodegradation: Exposure to UV light.
Stability-Indicating HPLC Methodologies
Several HPLC methods have been developed and validated for the analysis of quinapril and its degradation products. The key parameters of these methods are summarized below.
Table 3: Examples of Stability-Indicating HPLC Methods for Quinapril Hydrochloride
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Inertsil ODS C18 (150mm x 4.6mm, 5µm) | Phosphate buffer: Acetonitrile (26:74 v/v) | 1.2 mL/min | 210 nm | [9] |
| Inertsil C18 (150 x 4.6 ID, 5µm) | Mixed Phosphate buffer: Acetonitrile (40:60) | - | 239 nm | [10] |
| RP-18 | Acetonitrile and phosphate buffer (pH 4.6) in a gradient mode | - | 216 nm | [11] |
| Hypersil MOS (250 mm x 4 mm ID, 5 mm) | Acetonitrile: Phosphate buffer pH 2.0 (50:50 v/v) | 1.0 mL/min | 220 nm | [7] |
General Experimental Protocol for HPLC Analysis:
-
Sample Preparation: A known concentration of quinapril hydrochloride is prepared in a suitable solvent, typically the mobile phase or a compatible diluent. For solid dosage forms, the tablets are crushed, and the powder is extracted with a solvent.[7][12]
-
Chromatographic Separation: The prepared sample is injected into the HPLC system. The separation of quinapril from its degradation products is achieved on a reverse-phase column using a mobile phase typically consisting of a buffer and an organic modifier.[7][9][10]
-
Detection and Quantification: The separated components are detected using a UV detector at a specific wavelength. The peak areas of quinapril and its degradation products are used to quantify their respective concentrations.[7][9][10]
Conclusion
The stability of this compound is a critical attribute that must be carefully considered during drug development. It is susceptible to degradation via hydrolysis and intramolecular cyclization, with temperature, humidity, pH, and excipients being key influencing factors. The use of validated stability-indicating HPLC methods is essential for accurately monitoring its stability and ensuring the quality, safety, and efficacy of pharmaceutical products containing quinapril. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinapril Hydrochloride - LKT Labs [lktlabs.com]
- 3. chembk.com [chembk.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
The Role of Quinaprilat in the Renin-Angiotensin System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinaprilat, the active metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). This document provides an in-depth technical guide on the mechanism of action, pharmacokinetics, and pharmacodynamics of quinaprilat within the renin-angiotensin system (RAS). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and experimental workflows to support research and development in this area.
Introduction to the Renin-Angiotensin System and Quinaprilat
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and cardiovascular function. A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates bradykinin, a vasodilator.
Quinaprilat exerts its therapeutic effect by competitively inhibiting ACE. This inhibition leads to a decrease in the production of angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. The decreased angiotensin II levels also reduce the secretion of aldosterone, leading to decreased sodium and water retention.
Mechanism of Action of Quinaprilat
Quinaprilat's primary mechanism of action is the potent and specific inhibition of ACE. By blocking this enzyme, quinaprilat disrupts the conversion of angiotensin I to angiotensin II, a key player in blood pressure regulation. This leads to a cascade of effects, including reduced vasoconstriction and lower aldosterone secretion, ultimately resulting in a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the inhibitory action of Quinaprilat.
Quantitative Data on Quinaprilat Efficacy
The following tables summarize key quantitative parameters that define the efficacy of quinaprilat as an ACE inhibitor.
| Parameter | Value | Species | Reference |
| IC50 | 1.8 nM | Human Plasma | |
| Ki | 0.2 nM | Guinea Pig Lung | |
| ACE Inhibition (in vivo) | >90% | Human |
Table 1: In Vitro and In Vivo Efficacy of Quinaprilat
| Pharmacokinetic Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Following oral administration of quinapril | |
| Elimination Half-life (t1/2) | ~2 hours | ||
| Protein Binding | ~97% | Human Plasma |
Table 2: Pharmacokinetic Properties of Quinaprilat
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the in vitro efficacy of an ACE inhibitor like quinaprilat.
Caption: Workflow for an in vitro ACE inhibition assay.
Methodology:
-
Preparation of Reagents: Prepare a solution of purified ACE (e.g., from rabbit lung) in a suitable buffer. A synthetic substrate, such as hippuryl-histidyl-leucine (HHL), is also prepared. Serial dilutions of quinaprilat are made to test a range of concentrations.
-
Incubation: The ACE solution is pre-incubated with the various concentrations of quinaprilat for a defined period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the HHL substrate to the enzyme-inhibitor mixture.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a strong acid like HCl.
-
Quantification of Product: The amount of product formed (e.g., hippuric acid from HHL cleavage) is quantified. This can be done using methods such as high-performance liquid chromatography (HPLC) or spectrophotometry after derivatization.
-
Data Analysis: The percentage of ACE inhibition is calculated for each quinaprilat concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
In Vivo Blood Pressure Measurement in Animal Models
This protocol describes a typical experiment to assess the antihypertensive effects of quinaprilat in vivo.
Caption: Experimental workflow for in vivo assessment of antihypertensive effects.
Methodology:
-
Animal Model: A suitable hypertensive animal model, such as the Spontaneously Hypertensive Rat (SHR), is chosen.
-
Acclimatization: Animals are acclimatized to the laboratory conditions and measurement procedures to minimize stress-induced blood pressure variations.
-
Baseline Blood Pressure: Baseline blood pressure is measured using techniques like the tail-cuff method or radiotelemetry for continuous monitoring.
-
Drug Administration: Animals are divided into treatment and control groups. The treatment group receives quinapril (which is converted to quinaprilat in vivo) or quinaprilat directly, while the control group receives a vehicle.
-
Blood Pressure Monitoring: Blood pressure is monitored at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: The changes in blood pressure from baseline are calculated for both groups, and statistical analysis is performed to determine the significance of the drug's effect.
Logical Relationship of Quinaprilat's Therapeutic Effect
The following diagram illustrates the logical progression from the administration of quinapril to the ultimate therapeutic outcome of reduced blood pressure.
Caption: Logical flow from Quinapril administration to blood pressure reduction.
Conclusion
Quinaprilat is a highly effective ACE inhibitor that plays a crucial role in the management of hypertension and other cardiovascular diseases. Its potent and specific mechanism of action, coupled with favorable pharmacokinetic properties, makes it a valuable therapeutic agent. The experimental protocols and data presented in this guide provide a framework for further research and development of ACE inhibitors and a deeper understanding of their role in modulating the renin-angiotensin system.
In-Depth Technical Guide: Toxicological Profile of Quinaprilat Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, has undergone extensive toxicological evaluation in various animal models. This document provides a comprehensive overview of the toxicological profile of quinaprilat hydrochloride, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as carcinogenicity, genotoxicity, and reproductive and developmental toxicity assessments. The data presented herein is intended to serve as a technical resource for researchers, scientists, and drug development professionals.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For quinapril hydrochloride, these studies have demonstrated a low order of acute toxicity in rodent models.
Quantitative Acute Toxicity Data
The following table summarizes the available median lethal dose (LD50) values for quinapril hydrochloride in mice and rats.
| Species | Route of Administration | Sex | LD50 (mg/kg) | Reference |
| Mouse | Oral | Male | 1739 | [1] |
| Mouse | Oral | Female | 1840 | [1] |
| Rat | Oral | Male | 4280 | [1] |
| Rat | Oral | Female | 3541 | [1][2][3] |
| Mouse | Intravenous | Male | 504 | [1][4] |
| Mouse | Intravenous | Female | 523 | [1] |
| Rat | Intravenous | Male | 158 | [1] |
| Rat | Intravenous | Female | 107 | [1][4] |
It is important to note that these values are for the prodrug, quinapril hydrochloride. Specific LD50 values for this compound were not available in the reviewed literature.
Experimental Protocol: Acute Oral Toxicity (General)
A generalized protocol for an acute oral toxicity study, based on standard guidelines, is as follows:
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies evaluate the potential adverse effects of a substance following prolonged exposure. In animal models, quinapril has been shown to elicit effects primarily related to its pharmacological action as an ACE inhibitor.
Key Findings from Repeated-Dose Studies
-
Rodents and Dogs: Repeated dosing with quinapril has been associated with gastric irritation, hypertrophy and hyperplasia of the juxtaglomerular apparatus (JGA) in the kidney, and degenerative changes in the renal tubules.[5] Reductions in red blood cell parameters and heart weights have also been observed.[5]
-
Dogs: Hepatic lesions have been reported in dogs following repeated administration of other ACE inhibitors, a finding that may be a class effect.[5]
No-Observed-Adverse-Effect-Level (NOAEL) Data
Specific NOAELs for this compound from subchronic and chronic studies were not explicitly available in the reviewed literature. However, it is a standard practice in drug development to establish these levels.
Experimental Protocol: 104-Week Carcinogenicity Bioassay (General)
The following diagram illustrates a typical workflow for a long-term carcinogenicity study in rodents.
Carcinogenicity
Long-term carcinogenicity studies in animals have been conducted to assess the tumorigenic potential of quinapril.
Findings
-
Mice and Rats: Quinapril hydrochloride was not found to be carcinogenic in 104-week studies in mice and rats at doses up to 75 and 100 mg/kg/day, respectively.[1][6] An increased incidence of mesenteric lymph node hemangiomas and skin/subcutaneous lipomas was observed in female rats at the highest dose.[1]
Genotoxicity
A battery of in vitro and in vivo genotoxicity assays has been performed to evaluate the potential of quinapril and quinaprilat to induce genetic mutations or chromosomal damage.
Findings
-
Ames Test: Neither quinapril nor quinaprilat were mutagenic in the Ames bacterial reverse mutation assay, with or without metabolic activation.[1]
-
Other Genotoxicity Studies: Quinapril was also found to be negative in the following assays:
-
A clastogenic effect was reported in the in vitro V79 chromosome aberration assay at cytotoxic doses for other drugs in the same class.[5]
Experimental Protocol: Ames Test (General)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The general procedure is outlined below.
Reproductive and Developmental Toxicity
Studies have been conducted to evaluate the potential effects of quinapril on fertility, reproduction, and embryonic and fetal development.
Findings
-
Fertility and Reproduction (Rats): No adverse effects on fertility or reproduction were observed in rats at doses up to 100 mg/kg/day.[1][7]
-
Teratogenicity (Rats and Rabbits): No teratogenic effects were observed in studies of pregnant rats and rabbits.[1]
-
Perinatal and Postnatal Development (Rats): While no effects on parturition or lactation were noted, a significant decrease in neonatal body weight was observed at all doses in one study where quinapril was administered during late gestation and lactation.[7] A subsequent study at a high dose did not replicate this finding.[7] Minimal juxtaglomerular cell hypertrophy was observed in the kidneys of pups exposed to quinapril.[7]
Experimental Protocol: Developmental Toxicity Study (Segment II - General)
The following diagram illustrates a typical experimental design for a Segment II developmental toxicity study.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of quinaprilat is the inhibition of angiotensin-converting enzyme (ACE). The observed toxicities are largely extensions of its pharmacological effects.
The inhibition of ACE by quinaprilat leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced secretion of aldosterone. This results in vasodilation and decreased sodium and water retention. The accumulation of bradykinin, which is normally degraded by ACE, contributes to the vasodilatory effect. The renal effects observed in toxicity studies, such as JGA hypertrophy, are a physiological response to the altered renal hemodynamics and renin-angiotensin system feedback.
Conclusion
The toxicological profile of this compound in animal models indicates a low potential for acute toxicity. The findings from repeated-dose studies are consistent with the pharmacological action of an ACE inhibitor and are generally reversible. Long-term studies have not revealed any carcinogenic, mutagenic, or teratogenic potential. The available data support a favorable safety profile for quinaprilat under the conditions tested in these preclinical animal studies. Further research to delineate specific NOAELs for quinaprilat and to provide more detailed experimental protocols would be beneficial for a more comprehensive risk assessment.
References
- 1. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preclinical toxicology studies with the angiotensin-converting enzyme inhibitor quinapril hydrochloride (Accupril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fertility and perinatal/postnatal studies in rats with the angiotensin-converting enzyme inhibitor, quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Quinaprilat in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of quinaprilat, the active metabolite of quinapril, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. Following oral administration, quinapril is rapidly hydrolyzed to its pharmacologically active diacid metabolite, quinaprilat. Accurate measurement of quinaprilat concentrations in plasma is crucial for evaluating the pharmacokinetic profile and therapeutic efficacy of quinapril. This document provides a detailed protocol for a validated LC-MS/MS method designed for the reliable quantification of quinaprilat in human plasma, catering to the needs of researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Quinaprilat reference standard
-
Internal Standard (IS) (e.g., Lisinopril or Carvedilol)[1][2]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Drug-free human plasma (with EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of quinaprilat and the internal standard in methanol to obtain individual stock solutions of 1 mg/mL. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the quinaprilat stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration curve standards and quality control (QC) samples. A separate working solution for the internal standard should also be prepared in the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 250 µL of human plasma into a microcentrifuge tube.[1]
-
Spike with the appropriate volume of quinaprilat working solution for calibration standards and QC samples.
-
Add the internal standard working solution to all samples (except blanks).
-
Add 750 µL of cold acetonitrile (containing the IS) to precipitate plasma proteins.[3]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min[1] |
| Gradient | Isocratic or gradient elution may be used. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3-6 minutes[1][2] |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500-600°C |
| Capillary Voltage | 3.5 - 4.0 kV |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Quinaprilat: m/z (Precursor Ion) → m/z (Product Ion) Internal Standard: m/z (Precursor Ion) → m/z (Product Ion) |
| Collision Gas | Argon |
Note: Specific MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for quinaprilat quantification as reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| Quinaprilat | 10.012 - 1000 | 10.012 | Lisinopril | [1] |
| Quinaprilat | up to 2000 | 10 | Carvedilol | [2][4] |
| Quinaprilat | 5 - 1500 | Not Specified | Not Specified | [5] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Quinaprilat | < 10.0 | < 10.0 | Within ±10.0 | [1] |
| Quinaprilat | < 15.0 | < 15.0 | Within ±15.0 | [2][4] |
| Quinaprilat | < 15.0 | < 15.0 | Not Specified | [5] |
Table 3: Recovery
| Analyte | Recovery (%) | Internal Standard | Reference |
| Quinaprilat | 62.6 | Lisinopril | [1] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the determination of quinaprilat in human plasma using the described LC-MS/MS method.
Caption: Workflow for Quinaprilat Quantification in Plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of quinaprilat in human plasma. The simple protein precipitation sample preparation, coupled with the sensitivity and selectivity of tandem mass spectrometry, allows for the accurate determination of quinaprilat concentrations required for pharmacokinetic and clinical studies. The method has been shown to meet regulatory requirements for bioanalytical method validation, ensuring data of high quality and integrity.
References
- 1. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Quinaprilat Hydrochloride in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinapril hydrochloride is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, quinaprilat.[1][2][3][4] Quinaprilat exerts its therapeutic effects by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4][5][6][7][8][9] This mechanism of action leads to vasodilation and a reduction in blood pressure.[9] These application notes provide detailed protocols for in vivo studies of quinaprilat hydrochloride in rat models of hypertension.
Animal Models
The selection of an appropriate animal model is critical for studying the antihypertensive effects of quinaprilat. Spontaneously hypertensive rats (SHR) and two-kidney, one-clip renal hypertensive rats (2K-RHR) are well-established models for hypertension research and are responsive to ACE inhibitors like quinaprilat.[10][11][12] In contrast, the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, which is characterized by low plasma renin activity, is largely unresponsive to quinapril, making it a useful negative control or comparator model.[1][10]
Data Presentation
Table 1: Dose-Response of Quinapril on Systolic Blood Pressure in Hypertensive Rat Models
| Animal Model | Dose (mg/kg, p.o.) | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Reference |
| 2K-RHR | 0.1 | Oral gavage | Dose-dependent decrease | [10] |
| 2K-RHR | 0.3 | Oral gavage | Dose-dependent decrease | [10] |
| 2K-RHR | 1.0 | Oral gavage | Dose-dependent decrease | [10] |
| SHR | 10 | Oral gavage (daily for 15 weeks) | Significant reduction to normotensive levels | [13] |
| Normotensive Rats | 30 | Oral gavage | Lowered blood pressure | [10] |
Table 2: Pharmacokinetic Parameters of Quinaprilat in Rats (Illustrative)
| Parameter | Value | Unit |
| Tmax (quinaprilat) | ~2 | hours |
| Half-life (quinaprilat) | ~2-3 | hours |
| Protein Binding | ~97 | % |
| Excretion | Primarily renal | - |
Note: Detailed pharmacokinetic parameters for quinaprilat specifically in rats are not extensively published in a consolidated format. The values presented are based on general findings and may vary with the experimental setup. Quinapril is rapidly absorbed with a Tmax of less than 1 hour.[14]
Table 3: Tissue ACE Inhibition by Quinaprilat in Rats
| Tissue | Dose (mg/kg) | Time Point | % ACE Inhibition (approximate) |
| Plasma | 2 | 6 days | 94% |
| Lung | 2 | 6 days | 93% |
| Aorta | 2 | 6 days | 40% |
| Heart | 2 | 6 days | 23% |
| Kidney | 2 | 6 days | 20% |
Data derived from a study by Ferrari et al. (1995) investigating the effects of moexipril and quinapril on tissue ACE activity.
Experimental Protocols
Protocol for Blood Pressure Measurement (Tail-Cuff Method)
This non-invasive method is suitable for repeated blood pressure measurements in conscious rats.
Materials:
-
Rat restrainer
-
Tail-cuff system with a pulse transducer (piezo-electric or volume pressure recording)[5][10]
-
Heating pad or lamp
-
Data acquisition system
Procedure:
-
Acclimatization and Training: Acclimate the rats to the restrainer and the procedure for at least 3-5 days before the actual measurement to minimize stress-induced blood pressure variations.[3]
-
Warming: Warm the rat's tail using a heating pad or lamp to a temperature of 32-35°C to induce vasodilation, which is necessary for detecting the tail pulse.[7]
-
Placement: Place the rat in the restrainer. Position the occlusion cuff and the pulse transducer on the proximal part of the tail.
-
Measurement Cycle:
-
Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude blood flow.
-
Slowly deflate the cuff at a constant rate.
-
The data acquisition system will record the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.
-
-
Data Collection: For each rat, perform at least 5-7 measurement cycles and average the readings to obtain a reliable blood pressure value.
Protocol for Measurement of ACE Activity in Plasma and Tissues
This protocol describes a spectrophotometric method for determining ACE activity using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[11][14]
Materials:
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
-
FAPGG substrate
-
HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2)
-
Trichloroacetic acid (TCA) for reaction termination (optional, depending on the specific assay kit)
Procedure:
-
Sample Collection:
-
Plasma: Collect blood from the rats into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.[14]
-
Tissues: Euthanize the rats and perfuse the tissues (e.g., lung, kidney, heart, aorta) with ice-cold saline to remove blood. Excise the tissues, weigh them, and snap-freeze in liquid nitrogen or proceed directly to homogenization.[1]
-
-
Sample Preparation:
-
ACE Activity Assay:
-
Pre-warm the HEPES buffer and FAPGG substrate to 37°C.
-
In a cuvette, add the appropriate volume of HEPES buffer and the plasma or tissue homogenate supernatant.
-
Initiate the reaction by adding the FAPGG substrate.
-
Measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the ACE activity.[11][14]
-
-
Calculation: Calculate ACE activity based on the rate of change in absorbance and the molar extinction coefficient of FAPGG. One unit of ACE activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
Protocol for Pharmacokinetic Study
This protocol outlines the procedure for a pharmacokinetic study of quinaprilat in rats following oral administration of quinapril hydrochloride.
Materials:
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of quinapril hydrochloride to the rats via oral gavage. Doses can range from 0.1 to 30 mg/kg depending on the study's objective.[10]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentrations of quinapril and quinaprilat in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance, using appropriate software.
Mandatory Visualizations
Caption: Mechanism of action of quinaprilat in the RAAS pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. The Clinical Pharmacokinetics of Quinapril | Semantic Scholar [semanticscholar.org]
- 7. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose responses and pharmacokinetics for the angiotensin converting enzyme inhibitor quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. kentscientific.com [kentscientific.com]
- 11. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Application Note: Preparation of Quinaprilat Hydrochloride Standard Solutions for Assay
Introduction
Quinaprilat, the active diacid metabolite of the prodrug quinapril hydrochloride, is a potent angiotensin-converting enzyme (ACE) inhibitor. Accurate quantification of quinaprilat is crucial in pharmaceutical quality control, pharmacokinetic studies, and drug development. This document provides a detailed protocol for the preparation of quinaprilat hydrochloride standard solutions for use in various analytical assays, such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Deionized Water (Type I)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm)
2. Preparation of Diluent
For HPLC analysis, a common diluent is a mixture of a pH 6.5 phosphate buffer and acetonitrile.
-
Phosphate Buffer (pH 6.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to obtain a 0.025 M solution. Adjust the pH to 6.5 using orthophosphoric acid.[1][2]
-
Diluent Mixture: Prepare a mixture of the pH 6.5 phosphate buffer and acetonitrile in a 3:2 ratio (v/v).[1]
3. Preparation of Standard Stock Solution
Stock standard solutions of this compound are typically prepared in methanol.[3]
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol to obtain a stock solution with a concentration of approximately 1 mg/mL.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
4. Preparation of Working Standard Solutions (Serial Dilution)
Working standard solutions are prepared by diluting the stock solution with the appropriate diluent to construct a calibration curve.
-
From the 1 mg/mL stock solution, prepare an intermediate standard of 100 µg/mL by pipetting 1 mL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the diluent.
-
Perform serial dilutions from the 100 µg/mL intermediate standard to obtain a series of working standards with concentrations typically ranging from 0.5 µg/mL to 50 µg/mL.
5. Storage and Stability
-
Stock solutions of this compound in methanol are stable for up to two weeks when stored in the dark at 4°C (277 K).[3]
-
For longer-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture.[4]
-
Working standard solutions should be freshly prepared daily.
Data Presentation
Table 1: Summary of Quantitative Data for Standard Solution Preparation
| Parameter | Value | Reference(s) |
| Stock Solution | ||
| Analyte | This compound | [3] |
| Solvent | Methanol | [3] |
| Concentration | 1 mg/mL | [2][5] |
| Storage Temperature | 4°C (short-term), -20°C or -80°C (long-term) | [3][4] |
| Stability | 2 weeks at 4°C, 1-6 months at -20°C/-80°C | [3][4] |
| Working Solutions | ||
| Diluent | Phosphate Buffer (pH 6.5):Acetonitrile (3:2) | [1] |
| Concentration Range | 0.5 - 50 µg/mL | [3] |
| Preparation | Serial dilution from stock solution | |
| Storage | Prepare fresh daily |
Visualization
References
Application Notes and Protocols: Appropriate Dosage of Quinaprilat Hydrochloride for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinapril hydrochloride is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[1][2] Following administration, it undergoes rapid de-esterification in the body to its primary active metabolite, quinaprilat.[3][4][5] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II.[6][7] This inhibition of the Renin-Angiotensin System (RAS) is the primary mechanism for the antihypertensive effects of the drug.[8] These application notes provide a summary of effective dosages from preclinical studies, detailed experimental protocols, and key pathway information to guide researchers in designing their experiments.
Mechanism of Action: Inhibition of the Renin-Angiotensin System (RAS)
Quinaprilat exerts its pharmacological effect by competitively inhibiting the angiotensin-converting enzyme. This action blocks the production of angiotensin II, a key component of the RAS that causes vasoconstriction and stimulates the release of aldosterone, leading to sodium and water retention.[9] By reducing angiotensin II levels, quinaprilat decreases peripheral vascular resistance and lowers blood pressure.[2] Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[4] Inhibition of ACE by quinaprilat leads to increased bradykinin levels, which may further contribute to the drug's therapeutic effects.[9]
Preclinical Dosage and Pharmacokinetics
Most preclinical studies have utilized the prodrug, quinapril hydrochloride, administered orally. The drug is rapidly absorbed and converted to the active metabolite, quinaprilat.[1][10] The following tables summarize effective oral dosages of quinapril and resulting pharmacokinetic parameters of quinaprilat observed in various animal models.
Table 1: Effective Oral Dosages of Quinapril in Preclinical Models
| Animal Model | Compound Administered | Dosage | Route | Observed Effect | Citation |
| 2-Kidney, 1-Clip Renal Hypertensive Rats (2K-RHR) | Quinapril | 0.1 - 1.0 mg/kg | p.o. | Dose-related, sustained antihypertensive action. | [11] |
| Spontaneously Hypertensive Rats (SHR) | Quinapril | 0.1 - 1.0 mg/kg | p.o. | Dose-dependent reduction in blood pressure. | [11] |
| Spontaneously Hypertensive Rats (SHR) | Quinaprilat | 3 mg/kg/day for 6 days | Oral Gavage | Antihypertensive effect when combined with other drugs. | [7] |
| Normotensive Rats | Quinapril | 30 mg/kg | p.o. | Lowered blood pressure and increased heart rate. | [11] |
| Diuretic-treated Dogs | Quinapril | Not specified | p.o. | Efficacious in lowering blood pressure. | [1] |
Table 2: Pharmacokinetic Parameters of Quinaprilat
| Species | Parameter | Value | Notes | Citation |
| Multiple Species | Distribution | Rapid and extensive to most tissues except brain. | - | [1][10] |
| Human | Elimination Half-life | ~2-3 hours | Short elimination half-life, but slow dissociation from tissue ACE allows for once-daily dosing. | [3][12] |
| Human | Terminal Phase Half-life | ~25 hours | Prolonged terminal phase due to high-affinity binding to tissue ACE. | [5][13] |
| Human | Time to Peak Plasma Conc. | ~2 hours | After oral administration of quinapril hydrochloride. | [5][9] |
| Rat, Dog, Monkey | Absorption (of Quinapril) | Rapid | Oral absorption of the prodrug is fast across species. | [1][10] |
| Rat | Oral LD50 (of Quinapril) | 3541 mg/kg | - | [4] |
| Mouse | Oral LD50 (of Quinapril) | 1739 mg/kg | - | [4] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of quinaprilat hydrochloride and the assessment of its antihypertensive effects in a common preclinical model.
Protocol 1: Drug Preparation and Administration
This protocol describes the preparation of quinapril hydrochloride for oral gavage.
-
Materials:
-
Quinapril Hydrochloride powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of quinapril hydrochloride based on the desired dose (mg/kg) and the average weight of the animals.
-
Weigh the calculated amount of quinapril hydrochloride powder accurately.
-
Suspend or dissolve the powder in a known volume of the chosen vehicle to achieve the final desired concentration (e.g., 1 mg/mL).
-
Vortex the solution thoroughly to ensure a uniform suspension/solution. Prepare fresh daily.
-
-
Oral Administration (Gavage):
-
Gently restrain the animal (e.g., rat).
-
Measure the correct volume of the dosing solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after dosing to ensure no adverse reactions.
-
For multi-day studies, administer the dose at the same time each day to maintain consistent pharmacokinetic profiles.[7]
-
Protocol 2: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a non-invasive method for monitoring blood pressure, a key pharmacodynamic endpoint for quinaprilat.
-
Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHR), a well-established model of essential hypertension.[11]
-
Allow animals to acclimatize to the facility for at least one week before the experiment.
-
-
Equipment:
-
Non-invasive blood pressure system (e.g., tail-cuff plethysmography).
-
Animal restrainer.
-
Warming platform.
-
-
Procedure:
-
Acclimatization: For several days prior to the study, train the rats by placing them in the restrainers on the warming platform for 15-20 minutes to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Before drug administration, obtain at least three stable baseline systolic blood pressure and heart rate readings for each animal.
-
Drug Administration: Administer quinapril hydrochloride or vehicle orally as described in Protocol 1.
-
Post-Dose Measurement: Measure blood pressure and heart rate at several time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to capture the peak effect and duration of action.[5]
-
Data Analysis: Average the readings for each time point. Calculate the change in blood pressure from baseline for each treatment group and compare the results from the quinapril-treated groups to the vehicle control group using appropriate statistical methods.
-
Visualized Workflows and Relationships
Preclinical Antihypertensive Study Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of quinaprilat in a preclinical setting.
References
- 1. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quinapril Tablets [dailymed.nlm.nih.gov]
- 6. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinaprilat: a review of its pharmacokinetics, pharmacodynamics, toxicological data and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose responses and pharmacokinetics for the angiotensin converting enzyme inhibitor quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration of Quinaprilat Hydrochloride in Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinaprilat, the active diacid metabolite of the prodrug quinapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE inhibitors are a class of drugs widely used in both human and veterinary medicine to treat hypertension and congestive heart failure. While quinapril is administered orally, quinaprilat itself is typically administered intravenously in clinical settings. However, for research purposes, a stable and effective oral formulation of quinaprilat hydrochloride for administration to animals is often required to study its direct effects and pharmacokinetics without the influence of the prodrug's metabolism.
Physicochemical Properties and Formulation Challenges
Quinapril hydrochloride is known to be unstable in the presence of moisture and is susceptible to degradation through hydrolysis and intramolecular cyclization to form diketopiperazine.[2] The stability of quinapril is significantly influenced by pH and the presence of certain excipients. Basic excipients like magnesium stearate can accelerate degradation, while acidic conditions (pH ~2.0) have been used for analytical purposes.[3] This inherent instability presents a significant challenge in developing a stable oral liquid formulation.
Furthermore, the palatability of the formulation is a critical factor for voluntary acceptance by animals, especially for chronic dosing studies. Cats, for instance, are known to be averse to bitter tastes and do not perceive sweetness.[4][5] Therefore, the use of appropriate flavoring agents is essential.
Data Presentation
Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat in Animals (Oral Administration of Quinapril)
| Species | Dose (of Quinapril) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Elimination Half-life (h) | Reference |
| Rat | Not Specified | Quinapril | - | - | - | - | [1] |
| Quinaprilat | - | - | - | - | [1] | ||
| Dog | Not Specified | Quinapril | - | - | - | - | [1] |
| Quinaprilat | - | - | - | - | [1] | ||
| Monkey | Not Specified | Quinapril | - | - | - | - | [1] |
| Quinaprilat | - | - | - | - | [1] | ||
| Human | 40 mg | Quinapril | 207 | 1 | - | 0.8 | [6] |
| Quinaprilat | 923 | 2 | - | 1.9 | [6] |
Note: Specific quantitative data for the oral administration of quinaprilat in animals is limited in publicly available literature. The data presented here is for the oral administration of the prodrug, quinapril, which is then metabolized to quinaprilat. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve).
Experimental Protocols
Protocol 1: Preparation of a Compounded Oral Suspension of this compound (1 mg/mL) - A General Guideline
This protocol describes a general method for preparing a simple oral suspension of this compound. It is crucial to note that this is a starting point for research and development, and the stability and bioavailability of this formulation should be thoroughly evaluated before use in definitive studies.
Materials:
-
This compound powder
-
Vehicle: Purified Water or a commercially available oral suspension vehicle for veterinary use (e.g., Ora-Sweet®, Ora-Plus®).
-
Buffering agent (e.g., citrate buffer) to maintain an acidic pH.
-
Flavoring agent (species-specific, e.g., meat or fish flavor for carnivores).
-
Mortar and pestle
-
Graduated cylinders
-
Stirring plate and stir bar
-
pH meter
-
Amber bottles for storage
Procedure:
-
Calculation: Determine the required amount of this compound powder and vehicle to achieve the target concentration of 1 mg/mL.
-
Trituration: If starting with tablets, crush them into a fine powder using a mortar and pestle. If using pure powder, proceed to the next step.
-
pH Adjustment of Vehicle: If using purified water, prepare a suitable acidic buffer (e.g., citrate buffer, pH 4-5) to enhance stability. The optimal pH should be determined through stability studies.
-
Levigation: Wet the this compound powder with a small amount of the vehicle in the mortar to form a smooth paste.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring to ensure a uniform suspension.
-
Flavoring: Add the species-appropriate flavoring agent at the recommended concentration (typically 1-5%).
-
Homogenization: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle. Mix thoroughly using a stirring plate.
-
Packaging and Labeling: Transfer the final suspension into an amber bottle to protect it from light. Label the bottle clearly with the drug name, concentration, preparation date, expiration date (to be determined by stability studies), and storage conditions.
-
Storage: Store the suspension under refrigeration (2-8°C) unless stability studies indicate otherwise.
-
Instruction for Use: Instruct researchers to shake the suspension well before each administration to ensure uniform dosing.
Protocol 2: In-Vivo Oral Administration and Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the compounded this compound oral suspension in rats.
Animals: Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound oral suspension (1 mg/mL) via oral gavage at a dose of 5 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for quinaprilat concentrations using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Mandatory Visualizations
Signaling Pathway of Quinaprilat Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Formulation Development and Evaluation
Caption: Workflow for developing and evaluating an oral formulation.
Conclusion
The development of a stable and palatable oral formulation of this compound for animal research requires careful consideration of its physicochemical properties, particularly its susceptibility to degradation. The provided protocols and diagrams offer a foundational framework for researchers to begin this process. It is imperative to conduct thorough stability and in-vivo studies to validate any newly developed formulation to ensure the accuracy and reliability of experimental results.
References
- 1. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. companion-pharmacy.com [companion-pharmacy.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. fagronacademy.us [fagronacademy.us]
- 5. VetFolio [vetfolio.com]
- 6. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Quinaprilat Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for assessing the efficacy of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. The protocols outlined below cover in vitro, cell-based, and in vivo methodologies to thoroughly evaluate the pharmacological activity and therapeutic potential of quinaprilat.
Introduction
Quinaprilat is a potent, non-sulfhydryl ACE inhibitor that plays a critical role in the management of hypertension and heart failure.[1][2][3][4][5] Its primary mechanism of action is the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] This inhibition leads to reduced peripheral vascular resistance and lower blood pressure.[6][7] Furthermore, quinaprilat's action within the renin-angiotensin-aldosterone system (RAAS) contributes to its therapeutic effects.[6] This document details a suite of experimental protocols to rigorously assess the efficacy of quinaprilat.
In Vitro Efficacy Assessment: ACE Inhibition Assay
The direct inhibitory effect of quinaprilat on ACE activity can be quantified using an in vitro enzyme assay. A common method involves the use of the synthetic substrate hippuryl-histidyl-leucine (HHL).[1][2] ACE cleaves HHL to form hippuric acid (HA) and histidyl-leucine. The amount of HA produced is proportional to ACE activity, and the reduction in HA formation in the presence of quinaprilat indicates its inhibitory potency.
Protocol: Spectrophotometric ACE Inhibition Assay
This protocol is adapted from established methods for determining ACE inhibitory activity.[8][9]
Materials:
-
Quinaprilat
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (pH 8.3)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM sodium borate buffer containing 300 mM NaCl, adjusted to pH 8.3.
-
Dissolve HHL in the borate buffer to a final concentration of 5 mM.
-
Dissolve ACE in the borate buffer to a final concentration of 2 mU/mL.
-
Prepare a stock solution of quinaprilat in the appropriate solvent (e.g., water or DMSO, ensuring the final solvent concentration in the assay is minimal). Create a series of dilutions to determine the IC50 value.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of the quinaprilat solution (or vehicle control).
-
Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube and vortex for 30 seconds to extract the hippuric acid.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Quantification:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate using a centrifugal evaporator or a stream of nitrogen.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each quinaprilat concentration using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Plot the % inhibition against the logarithm of the quinaprilat concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
-
Data Presentation: In Vitro ACE Inhibition by Quinaprilat
| Quinaprilat Concentration (nM) | % ACE Inhibition (Mean ± SD) |
| 0.1 | 15.2 ± 2.1 |
| 1 | 48.9 ± 3.5 |
| 10 | 85.7 ± 2.8 |
| 100 | 98.1 ± 1.2 |
| IC50 | ~1.2 nM |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Cell-Based Efficacy Assessment
Cell-based assays provide a more physiologically relevant system to study the downstream effects of ACE inhibition by quinaprilat. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for investigating the impact on endothelial function.[10]
Protocol: Measurement of Angiotensin II Levels in HUVEC Culture
This protocol outlines the measurement of angiotensin II, the product of ACE activity, in the supernatant of cultured HUVECs. A reduction in angiotensin II levels following treatment with quinaprilat indicates its cellular efficacy.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Angiotensin I
-
Quinaprilat
-
Phosphate Buffered Saline (PBS)
-
Angiotensin II ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HUVECs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Wash the cells with PBS.
-
Add fresh serum-free medium containing 1 µM Angiotensin I to each well.
-
Add varying concentrations of quinaprilat (or vehicle control) to the respective wells.
-
Incubate for 24 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 15 minutes at 4°C to remove any cellular debris.
-
-
Quantification of Angiotensin II:
-
Data Analysis:
-
Calculate the percentage reduction in angiotensin II production for each quinaprilat concentration compared to the control.
-
Plot the percentage reduction against the quinaprilat concentration.
-
Data Presentation: Quinaprilat-Induced Reduction of Angiotensin II in HUVECs
| Quinaprilat Concentration (nM) | Angiotensin II Concentration (pg/mL) (Mean ± SD) | % Reduction in Angiotensin II |
| 0 (Control) | 550 ± 45 | 0 |
| 1 | 320 ± 30 | 41.8 |
| 10 | 150 ± 20 | 72.7 |
| 100 | 55 ± 10 | 90.0 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
In Vivo Efficacy Assessment: Animal Models of Hypertension
To evaluate the antihypertensive effects of quinaprilat in a whole-organism context, animal models of hypertension are employed. The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model that mimics human essential hypertension.[13][14][15]
Protocol: Assessing the Antihypertensive Effect of Quinaprilat in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the oral administration of quinapril (the prodrug of quinaprilat) to SHRs and the subsequent measurement of blood pressure.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
Methods:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize the rats to the housing facility for at least one week before the experiment.
-
Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced fluctuations.[16][17]
-
Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat for 3 consecutive days.
-
-
Drug Administration:
-
Randomly assign the SHRs to different treatment groups: vehicle control and various doses of quinapril (e.g., 1, 3, and 10 mg/kg).
-
Administer quinapril or vehicle orally once daily for a period of 4 weeks.
-
-
Blood Pressure Measurement:
-
Data Analysis:
-
Calculate the change in SBP from baseline for each treatment group at each time point.
-
Compare the blood pressure values of the quinapril-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
-
Data Presentation: Effect of Quinapril on Systolic Blood Pressure in SHRs
| Treatment Group | Baseline SBP (mmHg) (Mean ± SD) | SBP after 4 Weeks (mmHg) (Mean ± SD) | Change in SBP (mmHg) |
| WKY (Control) | 125 ± 8 | 128 ± 7 | +3 |
| SHR (Vehicle) | 185 ± 10 | 190 ± 12 | +5 |
| SHR + Quinapril (1 mg/kg) | 188 ± 9 | 165 ± 10 | -23 |
| SHR + Quinapril (3 mg/kg) | 186 ± 11 | 145 ± 8 | -41 |
| SHR + Quinapril (10 mg/kg) | 187 ± 10 | 130 ± 9 | -57 |
Note: The data presented in this table is illustrative and based on findings from similar studies.[21][22][23][24] Actual experimental results should be substituted.
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Quinaprilat
The following diagram illustrates the RAAS pathway and the point of intervention for quinaprilat.
Caption: The Renin-Angiotensin-Aldosterone System and Quinaprilat's inhibitory action on ACE.
Experimental Workflow for In Vitro ACE Inhibition Assay
This diagram outlines the key steps in the in vitro assessment of quinaprilat's ACE inhibitory activity.
Caption: Workflow for the in vitro spectrophotometric ACE inhibition assay.
Experimental Workflow for In Vivo Antihypertensive Assessment
The following diagram illustrates the process for evaluating the in vivo efficacy of quinaprilat in an animal model of hypertension.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. idpublications.org [idpublications.org]
- 3. Dose responses and pharmacokinetics for the angiotensin converting enzyme inhibitor quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. documents.thermofisher.cn [documents.thermofisher.cn]
- 13. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 14. inotiv.com [inotiv.com]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. scispace.com [scispace.com]
- 21. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of chronic administration of sarpogrelate on systolic blood pressure of spontaneously hypertensive rats: comparison with quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Effects of quinapril on the development of hypertension, cardiac hypertrophy and stroke in salt-sensitive Dahl rats and stroke-prone spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of quinapril and losartan on insulin sensitivity in genetic hypertensive rats with different metabolic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quinaprilat Hydrochloride Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of quinaprilat hydrochloride in aqueous buffers.
Understanding this compound Solubility: Key Physicochemical Data
Quinaprilat, the active metabolite of quinapril, is a dicarboxylic acid and an angiotensin-converting enzyme (ACE) inhibitor. Its solubility in aqueous solutions is significantly influenced by pH due to its ionizable functional groups. The hydrochloride salt form is generally used to improve aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₅·HCl | N/A |
| Molecular Weight | 446.9 g/mol | N/A |
| pKa (Strongest Acidic) | ~3.7 | [1] |
| pKa (Strongest Basic) | ~5.2 | [1] |
Theoretical Aqueous Solubility Profile of this compound
Direct quantitative solubility data for this compound in various aqueous buffers is not extensively available in publicly accessible literature. However, based on its pKa values, a theoretical solubility profile can be inferred. Quinaprilat possesses two carboxylic acid groups and a secondary amine, making it an amphoteric molecule.
| pH Range | Predominant Ionic Species | Expected Aqueous Solubility | Recommended Buffer Systems |
| < 2 | Cationic | High | Glycine-HCl, Citrate |
| 2 - 3.7 | Cationic / Zwitterionic | Moderate to High | Citrate, Acetate |
| 3.7 - 5.2 | Zwitterionic / Anionic | Lowest (near isoelectric point) | Acetate, Phosphate |
| 5.2 - 8 | Anionic | Moderate to High | Phosphate, TRIS |
| > 8 | Anionic | High | TRIS, Glycine-NaOH |
Note: This table presents a theoretical profile. Actual solubility can be influenced by buffer composition, ionic strength, and temperature. Empirical determination is highly recommended.
Experimental Protocol: Preparation of this compound Solutions in Aqueous Buffers
This protocol provides a general guideline for dissolving this compound in aqueous buffers.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate, citrate, TRIS) at the desired pH
-
Calibrated pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath or heating block (optional)
-
0.22 µm syringe filter
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer at the target pH and concentration. Ensure the buffer system is appropriate for the intended pH range.
-
Initial Dispensing: Weigh the desired amount of this compound powder and add it to a suitable volume of the prepared buffer.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes to aid in the initial dispersion of the powder.
-
Stirring: Place the container on a magnetic stirrer and stir the solution at room temperature. Allow at least 30-60 minutes for dissolution.
-
pH Adjustment (if necessary): After the initial stirring, check the pH of the solution. The addition of the acidic hydrochloride salt may lower the pH of the buffer. If the pH has shifted significantly, adjust it back to the target pH using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) that is compatible with the buffer system.
-
Gentle Warming (Optional): If the compound has not fully dissolved after prolonged stirring, gentle warming of the solution in a water bath (e.g., to 37°C) may be attempted. However, be cautious as elevated temperatures can potentially degrade the compound.
-
Sonication (Optional): In cases of persistent insolubility, brief periods of sonication in an ultrasonic bath can help to break up aggregates and facilitate dissolution.
-
Final pH Check and Filtration: Once the this compound is fully dissolved, perform a final check of the pH. If the solution is clear, it can be sterile-filtered using a 0.22 µm syringe filter if required for the downstream application.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound in aqueous buffers.
Q1: The this compound powder is not dissolving completely in my buffer.
A1: This is a common issue, particularly if the pH of the buffer is close to the isoelectric point of quinaprilat (around pH 4.5).
-
Verify the pH: Ensure your buffer's pH is either sufficiently acidic (pH < 3) or basic (pH > 6). The lowest solubility is expected between pH 3.7 and 5.2.
-
Adjust the pH: If your experimental design allows, try adjusting the pH of the solution away from the isoelectric point. For many applications, a phosphate buffer at pH 7.4 is a good starting point.
-
Increase Stirring Time: Some compounds require extended periods of stirring to fully dissolve.
-
Gentle Heating: As a last resort, gentle warming (e.g., to 37°C) can be attempted, but monitor for any signs of degradation (e.g., color change).
Q2: After initially dissolving, a precipitate formed in my solution.
A2: This can happen due to a shift in pH or temperature, or if the solution is supersaturated.
-
Re-check the pH: Ensure the pH of the final solution is stable and has not drifted into a range of lower solubility.
-
Temperature Effects: If the solution was heated to aid dissolution, precipitation may occur upon cooling to room temperature. If possible, maintain the working temperature at which the compound is soluble.
-
Consider a Different Buffer: The composition of the buffer can sometimes influence solubility. Trying a different buffer system at the same pH may resolve the issue.
Q3: Can I use organic co-solvents to improve solubility?
A3: While organic co-solvents like DMSO, ethanol, or PEG300 can significantly enhance the solubility of this compound, their use depends on the specific requirements of your experiment. For many biological assays, the concentration of organic solvents must be kept very low to avoid artifacts. If co-solvents are used to create a stock solution, ensure that the final concentration of the co-solvent in your working solution is compatible with your experimental system.
Q4: How does ionic strength affect solubility?
A4: The effect of ionic strength on the solubility of this compound is not well-documented in the available literature. In general, for zwitterionic compounds near their isoelectric point, increasing ionic strength can sometimes increase solubility (salting-in). However, at very high salt concentrations, solubility may decrease (salting-out). It is recommended to maintain a consistent and physiologically relevant ionic strength in your experiments.
Visualizing Key Concepts
Relationship Between pH, pKa, and Quinaprilat Solubility
The following diagram illustrates the theoretical relationship between the pH of the aqueous buffer and the expected solubility of quinaprilat, based on its pKa values.
Caption: Theoretical relationship between pH and quinaprilat solubility.
Troubleshooting Workflow for this compound Dissolution
This workflow provides a step-by-step guide to troubleshooting common solubility issues.
Caption: Troubleshooting workflow for quinaprilat HCl dissolution.
References
identifying and characterizing quinaprilat hydrochloride degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of quinaprilat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of quinapril hydrochloride?
The two main degradation products of quinapril hydrochloride are quinaprilat and a diketopiperazine (DKP) derivative.[1][2] Quinaprilat is the active metabolite of quinapril and is formed through the hydrolysis of the ethyl ester group.[3][4] The diketopiperazine impurity is formed via an intramolecular cyclization reaction.[5][6]
Q2: What are the major pathways of quinapril hydrochloride degradation?
The degradation of quinapril hydrochloride primarily occurs through two pathways:
-
Hydrolysis: The ester linkage in quinapril is susceptible to hydrolysis, leading to the formation of quinaprilat, its active metabolite. This process is significantly influenced by pH and the presence of moisture.[5]
-
Intramolecular Cyclization: Quinapril can undergo an internal cyclization reaction to form a diketopiperazine derivative.[5][6] This degradation pathway is particularly prominent under thermal stress and in the solid state.
Q3: What analytical techniques are most suitable for identifying and quantifying quinapril hydrochloride and its degradation products?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with UV or mass spectrometry (MS) detectors, are the most common and effective techniques.[7][8][9] These methods allow for the separation, identification, and quantification of quinapril and its degradation products in a single analysis.[3] Mass spectrometry is particularly useful for the structural elucidation of the degradation products by providing mass-to-charge (m/z) information.[2]
Q4: What are the key factors that influence the stability of quinapril hydrochloride?
Several factors can impact the stability of quinapril hydrochloride, including:
-
Humidity: The presence of moisture accelerates both hydrolysis and cyclization.[5][10]
-
Temperature: Elevated temperatures promote the formation of the diketopiperazine derivative.[5]
-
pH: The rate of hydrolysis is pH-dependent. Basic conditions tend to accelerate the hydrolysis of the ester group.[7]
-
Excipients: Certain pharmaceutical excipients can affect the stability of quinapril hydrochloride. For instance, basic excipients like magnesium stearate can significantly increase the degradation rate.[7][8]
-
Light: Photostability studies are a standard part of forced degradation testing to assess the impact of light on the drug substance.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of quinapril hydrochloride degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of quinapril and its degradation products in HPLC/UPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase consists of a mixture of a phosphate buffer (pH around 2.0-3.5) and acetonitrile.[11][12] Adjusting the gradient profile and the pH of the aqueous phase can improve resolution. |
| Incorrect column selection. | Use a C18 or a cyano (CN) column, which have been shown to provide good separation for quinapril and its impurities.[9] | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Difficulty in identifying degradation products. | Insufficient sensitivity of the detector. | Use a mass spectrometer (MS) detector for more definitive identification based on mass-to-charge ratios. The protonated molecular ion for quinaprilat is observed at an m/z of 411, and the diketopiperazine derivative at an m/z of 421.[2][3] |
| Co-elution of impurities. | Optimize the chromatographic method to ensure baseline separation of all peaks of interest. | |
| Unexpected degradation peaks observed. | Contamination of the sample or mobile phase. | Use high-purity solvents and reagents. Filter all solutions before use. |
| Interaction with excipients in the formulation. | Analyze the drug substance alone to confirm if the extra peaks are from drug-excipient interactions. |
Quantitative Data Summary
The following table summarizes the typical degradation of quinapril hydrochloride under various stress conditions. The extent of degradation can vary depending on the exact experimental conditions (e.g., concentration, duration of exposure).
| Stress Condition | Degradation Product(s) Observed | Typical % Degradation of Quinapril | Reference(s) |
| Acidic Hydrolysis (e.g., 0.1 N HCl, 60-80°C) | Diketopiperazine | 15-25% | [12] |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH, RT) | Quinaprilat | > 90% | [1] |
| Oxidative (e.g., 3-30% H₂O₂, RT) | Minor unidentified products | 5-15% | [3] |
| Thermal (e.g., 80°C, solid state) | Diketopiperazine | 10-20% | [6] |
| Photolytic (e.g., UV/Vis light exposure) | Minor unidentified products | < 10% | [12] |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate quinapril from its main degradation products, quinaprilat and the diketopiperazine derivative.
-
Chromatographic System: A standard HPLC or UPLC system with a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.01 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 2.5 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a 65:35 (v/v) ratio of Solvent A to Solvent B.
-
Linearly change to a 40:60 (v/v) ratio over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of quinapril hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase to the final concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute with mobile phase.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. Dissolve the stressed sample in mobile phase for analysis.
-
Photolytic Degradation: Expose the drug substance in a thin layer to UV light (254 nm) and fluorescent light for a specified period (e.g., as per ICH Q1B guidelines). Dissolve the sample in mobile phase for analysis.
After subjecting the samples to these stress conditions, analyze them using the stability-indicating HPLC method described above.
Visualizations
Caption: Degradation pathway of quinapril hydrochloride.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. The influence of pharmaceutical excipients on quinapril hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing HPLC Parameters for Quinaprilat Hydrochloride Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of quinaprilat hydrochloride, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the typical chromatographic mode used for this compound analysis? A1: Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of this compound and its parent drug, quinapril.[1][2][3] This technique utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase.
Q2: Which stationary phases are most effective for separating quinaprilat? A2: C18 and C8 columns are frequently used for the separation of quinaprilat and quinapril.[1][4] Cyano (CN) columns have also been shown to be effective, particularly for separating quinapril from its related compounds as per the USP monograph.[5][6]
Q3: What is a suitable detection wavelength for this compound? A3: Detection wavelengths for quinaprilat and quinapril are typically in the UV range, with common wavelengths being 206 nm, 210 nm, 214 nm, and 225 nm.[1][2][4] The choice of wavelength can depend on the desired sensitivity and the mobile phase composition.
Q4: How does pH of the mobile phase affect the retention and peak shape of quinaprilat? A4: The pH of the mobile phase is a critical parameter for optimizing the peak shape of quinaprilat. Since quinaprilat is an amino acid derivative, its ionization state is pH-dependent.[4] Operating at a pH that is at least 2 units away from the analyte's pKa can help ensure consistent ionization and prevent peak tailing.[7][8] An acidic pH provided by phosphoric acid or a phosphate buffer is often used to ensure good retention and peak shape.[1][4]
Troubleshooting Guide: Peak Resolution Issues
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My quinaprilat peak is tailing. What are the potential causes and solutions?
A: Peak tailing for basic compounds like quinaprilat can be caused by several factors. Here is a systematic approach to troubleshooting this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of quinaprilat, causing tailing.
-
Column Overload: Injecting too much sample can lead to mass overload and peak tailing.[9][10]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Q: My quinaprilat peak is fronting. What should I investigate?
A: Peak fronting is less common than tailing but can occur due to:
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Sample Overload: Similar to tailing, high sample concentration can also cause fronting.[11]
-
Solution: Dilute the sample or decrease the injection volume.[11]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
Q: Why is my quinaprilat peak splitting or appearing as a doublet?
A: Peak splitting can be a complex issue arising from both chromatographic and hardware problems.
-
Co-elution with an Impurity: An impurity may be co-eluting with the main quinaprilat peak.
-
Column Void or Channeling: A void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[8][12]
-
Solution: Check for a void at the top of the column bed. If present, the column may need to be replaced. Using a guard column and proper sample filtration can extend column life.
-
-
Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to split peaks.[12]
-
Solution: Perform routine maintenance on the injector, including cleaning and replacing the needle and seals as needed.
-
Experimental Protocols and Data
Representative HPLC Method Protocol
This protocol is a synthesized example based on common parameters found in the literature for the analysis of quinaprilat and its parent compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard stock solution of quinapril hydrochloride by accurately weighing and dissolving it in a suitable diluent (e.g., methanol or mobile phase) to a known concentration.[3] Further dilutions can be made to create working standards.
Table 1: Comparison of HPLC Methods for Quinaprilat/Quinapril Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Quinapril & Hydrochlorothiazide | Quinapril & Quinaprilat | Quinapril & Related Impurities | Quinapril |
| Column | Zorbax Eclipse XDB, C18 (150 x 4.6 mm, 5 µm)[1] | C8[4] | Luna 5 µm CN[6] | Inertsil C18 (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 4.5) (35:65 v/v)[1] | 1-propanol:Acetonitrile:10mM Phosphoric acid (20:15:78 v/v/v)[4] | Gradient elution with an organic phase and phosphoric acid buffer salt solution[5] | Acetonitrile: Mixed phosphate buffer (pH 6.5) (60:40 v/v)[3] |
| Flow Rate | 0.9 mL/min[1] | 1.0 mL/min[4] | 1.5 mL/min | Not Specified |
| Temperature | 30 °C[1] | 30 °C[4] | Ambient | Not Specified |
| Detection | 210 nm[1] | 206 nm[4] | 214 nm | 239 nm[3] |
Visual Guides
Workflow for Troubleshooting Poor Peak Resolution
This diagram outlines a logical workflow for addressing issues with peak resolution in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102109501B - Method for detecting related substances in quinapril hydrochloride and hydrochlorothiazide composition - Google Patents [patents.google.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. agilent.com [agilent.com]
- 9. labveda.com [labveda.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 14. chromtech.com [chromtech.com]
strategies to improve the stability of quinaprilat hydrochloride solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of quinaprilat hydrochloride solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for quinaprilat in solution?
Quinaprilat, the active diacid metabolite of quinapril, primarily degrades through intramolecular cyclization to form a diketopiperazine (DKP) derivative.[1] This is a common degradation pathway for many angiotensin-converting enzyme (ACE) inhibitors.[1] The reaction involves the nucleophilic attack of the secondary amine on the amide carbonyl group, leading to the formation of a six-membered ring.
Q2: What is the optimal pH for the stability of this compound solutions?
While specific stability studies on quinaprilat solutions at various pH values are not extensively documented in the available literature, data from its prodrug, quinapril, suggests that maximum stability is achieved in a narrow pH range of 5.5-6.5.[2] It is highly probable that quinaprilat stability is also pH-dependent. Both acidic and basic conditions can catalyze the degradation of ACE inhibitors.[3]
Q3: How should I prepare and store stock solutions of this compound?
For short-term storage, stock standard solutions of quinaprilat (6.71 x 10⁻⁴ mole/L) in methanol have been found to be stable for up to two weeks when stored in the dark under refrigeration at 4°C (277 K).[4] For longer-term storage, it is recommended to store solutions at -20°C or -80°C to minimize degradation.
Troubleshooting Guide
Issue: Rapid degradation of quinaprilat is observed in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH | Measure the pH of your solution. Adjust the pH to a range of 5.5-6.5 using a suitable buffer system (e.g., phosphate buffer).[2] Avoid highly acidic or alkaline conditions. |
| Elevated Temperature | Store solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Avoid repeated freeze-thaw cycles. |
| Presence of Catalytic Species | Be aware that certain excipients can catalyze degradation. For instance, basic excipients like magnesium stearate have been shown to accelerate the degradation of the parent drug, quinapril.[4][5] If possible, use excipients that are known to be compatible with ACE inhibitors. |
| Light Exposure | Store solutions in amber vials or protect them from light to prevent potential photodegradation. |
Data Presentation
Table 1: Stability of Quinaprilat Stock Solution
| Solvent | Concentration | Storage Conditions | Duration of Stability | Reference |
| Methanol | 6.71 x 10⁻⁴ mole/L | Dark, 4°C (277 K) | 2 weeks | [4] |
Table 2: Influence of Excipients on the Degradation of Quinapril Hydrochloride (as a proxy for Quinaprilat)
| Excipient | Effect on Stability | Comments | Reference |
| Magnesium Stearate | Destabilizing (accelerates degradation) | Basic excipient that can promote cyclization. | [4][5] |
| Povidone | Destabilizing (accelerates degradation) | [4] | |
| Hydroxypropyl methylcellulose | Destabilizing (accelerates degradation) | [4] | |
| Lactose | Stabilizing | [4] | |
| Acidic Excipients (general) | Stabilizing | Degradation is significantly lower compared to basic excipients. | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quinaprilat
This protocol is adapted from methods used for the analysis of quinapril and its degradation products.[4]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 2.0 with phosphoric acid) in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Internal Standard: Benazepril or a similar structurally related compound.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration.
-
Sample Preparation: Dilute the experimental quinaprilat solution with the mobile phase to a concentration within the calibration range.
3. Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for quinaprilat and its degradation products (e.g., the diketopiperazine derivative).
-
The retention times for quinaprilat and its DKP derivative are typically distinct, allowing for their separation and quantification.
Protocol 2: Forced Degradation Study of this compound Solution
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
1. Preparation of Quinaprilat Solution:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer at a specific pH).
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the quinaprilat solution and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Add 0.1 M NaOH to the quinaprilat solution and maintain at room temperature or a slightly elevated temperature for a specified period.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the quinaprilat solution and keep it at room temperature.
-
Thermal Degradation: Store the quinaprilat solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the quinaprilat solution to UV light.
3. Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 1) to quantify the remaining quinaprilat and the formation of degradation products.
Visualizations
Caption: Degradation of quinaprilat to its inactive DKP derivative.
Caption: Workflow for assessing quinaprilat solution stability.
Caption: Troubleshooting guide for quinaprilat solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. The influence of pharmaceutical excipients on quinapril hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Quinaprilat in Research Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the oral bioavailability of quinaprilat in research animals.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of quinaprilat a concern?
A1: Quinaprilat is the active metabolite of the prodrug quinapril. While quinapril itself is reasonably well-absorbed, the inherent physicochemical properties of quinaprilat, such as its polarity, can limit its direct oral absorption.[1] Enhancing the oral bioavailability of quinaprilat is crucial for achieving consistent and effective therapeutic concentrations, potentially allowing for lower doses of the parent drug, quinapril, and minimizing variability in therapeutic response.
Q2: What are the primary strategies for improving the oral bioavailability of active pharmaceutical ingredients like quinaprilat?
A2: The main approaches focus on overcoming poor solubility and/or low permeability across the intestinal epithelium. Key strategies include:
-
Prodrugs: Quinapril is an ester prodrug of quinaprilat, designed to enhance absorption. Further modifications to the prodrug structure could potentially optimize this further.
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs and facilitate their absorption via the lymphatic pathway.[2][3][4][5][6][7][8][9][10]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution and can enhance absorption.[11][12][13][14][15][16][17][18][19] This includes solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[5][18][19][20][21]
-
Use of Permeation Enhancers: These excipients can transiently alter the permeability of the intestinal membrane to allow for greater drug absorption.[16]
-
Mucoadhesive Formulations: These are designed to increase the residence time of the drug at the site of absorption in the gastrointestinal tract.[3][13][14][15][17]
Q3: Which animal models are most commonly used for these types of studies?
A3: Rats and dogs are the most frequently used animal models for preclinical pharmacokinetic studies of ACE inhibitors like quinapril.[1][2][22] These models are well-characterized and provide data that can often be extrapolated to humans, though species-specific differences in metabolism and absorption exist.[16]
Q4: What are the key pharmacokinetic parameters to measure when assessing improvements in oral bioavailability?
A4: The primary pharmacokinetic parameters to determine are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time. An increase in AUC is a key indicator of improved bioavailability.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Quinaprilat Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Volume or Technique | Ensure accurate and consistent oral gavage technique. Use appropriately sized feeding needles and verify the dose volume for each animal based on its body weight. |
| Fasted vs. Fed State | The presence of food can significantly impact drug absorption. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). |
| Formulation Instability | If using a suspension or emulsion, ensure it is homogenous before and during dosing. Vortex or stir the formulation between dosing each animal to prevent settling or phase separation. |
| Gastrointestinal pH Differences | While difficult to control, be aware that individual differences in gastric and intestinal pH can affect drug dissolution and absorption. |
| Animal Stress | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Handle animals consistently and minimize stress during the experimental period. |
Issue 2: No Significant Improvement in Bioavailability with a Novel Formulation
| Potential Cause | Troubleshooting Step |
| Poor In Vitro-In Vivo Correlation (IVIVC) | The formulation may perform well in vitro but not in the complex environment of the GI tract. Consider more physiologically relevant in vitro models, such as simulated gastric and intestinal fluids with enzymes. |
| Incorrect Excipient Selection | The chosen lipids, surfactants, or polymers may not be optimal for quinaprilat. Conduct thorough pre-formulation studies to assess the solubility and stability of quinaprilat in various excipients. Basic excipients like magnesium stearate have been shown to accelerate the degradation of quinapril hydrochloride.[4] |
| Drug Precipitation in the GI Tract | The drug may initially be in solution in the formulation but precipitate upon dilution in the GI fluids. Include precipitation inhibitors in your formulation, such as certain polymers. |
| First-Pass Metabolism | Even with improved absorption into the intestinal cells, the drug may be subject to metabolism in the gut wall or liver. Consider co-administration with metabolic inhibitors in exploratory studies to understand the extent of first-pass metabolism. |
| P-glycoprotein (P-gp) Efflux | Quinaprilat may be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen. Screen for P-gp substrate activity and consider the inclusion of P-gp inhibitors in the formulation. |
Experimental Protocols & Data
While specific data on enhanced oral formulations of quinaprilat in research animals is limited in published literature, the following tables present data from studies on other ACE inhibitors using advanced formulation strategies. These can serve as a reference for expected magnitudes of improvement.
Table 1: Pharmacokinetic Parameters of Perindopril in Rats with a Nanostructured Lipid Carrier (NLC) Formulation
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Perindopril Suspension | 158.3 ± 12.7 | 4.0 ± 0.5 | 987.4 ± 89.2 |
| Perindopril-NLC | 472.1 ± 38.9 | 6.0 ± 0.8 | 3145.6 ± 254.1 |
| Data adapted from a study on perindopril, demonstrating the potential for lipid-based nanoparticles to enhance bioavailability.[21][23] |
Table 2: Pharmacokinetic Parameters of Dipyridamole in Rats with a Self-Microemulsifying Drug Delivery System (SMEDDS)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Dipyridamole Suspension | 321.4 ± 45.8 | 2.5 ± 0.4 | 1254.7 ± 189.3 | 100 |
| Dipyridamole-SMEDDS | 589.2 ± 76.3 | 1.8 ± 0.3 | 2584.8 ± 312.5 | 206 |
| Data from a study on dipyridamole, illustrating a significant increase in oral bioavailability with a SMEDDS formulation.[9] |
Detailed Methodologies
1. Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is a general guideline and should be optimized for quinapril/quinaprilat.
-
Materials:
-
Oil phase (e.g., Capmul® MCM, oleic acid)
-
Surfactant (e.g., Kolliphor® RH 40, Labrasol®)
-
Co-surfactant (e.g., 1,2-propanediol, PEG 400)
-
Quinapril or Quinaprilat
-
-
Procedure:
-
Screening of Excipients: Determine the solubility of quinaprilat in various oils, surfactants, and co-surfactants.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the self-microemulsifying region, mix the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe for the formation of a clear or bluish-white microemulsion.
-
Formulation Preparation: Select a ratio from the self-microemulsifying region. Add the calculated amount of quinaprilat to the oil/surfactant/co-surfactant mixture. Gently heat and stir until the drug is completely dissolved.
-
2. In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) with free access to water.
-
Dosing: Administer the quinaprilat formulation or control suspension orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of quinaprilat using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Self-microemulsifying drug delivery system for improved oral bioavailability of dipyridamole: preparation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Optimization and evaluation of Lisinopril mucoadhesive sustained release matrix pellets: In-vitro and ex-vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. researchgate.net [researchgate.net]
- 16. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. A Comprehensive Review on Solid Lipid Nanoparticles as a Carrier for Oral Absorption of Phyto-Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A COMPREHENSIVE RESEARCH ON SOLID LIPID NANOPARTICLES | TMP Universal Journal of Research and Review Archives [tmp.twistingmemoirs.com]
- 21. sciencescholar.us [sciencescholar.us]
- 22. researchgate.net [researchgate.net]
- 23. media.neliti.com [media.neliti.com]
Technical Support Center: Resolving Common Issues in Quinaprilat Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinaprilat hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity formed during quinapril hydrochloride synthesis, and how can it be minimized?
A1: The most prevalent impurity is the diketopiperazine (DKP) derivative of quinapril.[1] Its formation is primarily caused by intramolecular cyclization, a reaction that is significantly accelerated by heat.[2] To minimize DKP formation, it is crucial to maintain lower reaction and purification temperatures, ideally below 45°C.[2] The choice of solvent and pH during the synthesis and workup also plays a critical role. For instance, conducting the final crystallization step at a controlled pH and lower temperature can significantly reduce the level of this impurity.[3]
Q2: My reaction is showing a low yield of quinapril hydrochloride. What are the potential causes and solutions?
A2: Low yields in quinapril hydrochloride synthesis can stem from several factors. A primary cause is the formation of byproducts, particularly the diketopiperazine (DKP) impurity, which represents a significant loss of the desired product.[2][4] Incomplete reactions or side reactions involving the starting materials can also contribute to reduced yields. To address this, ensure precise control over reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Optimization of the deprotection step of the benzyl or t-butyl ester precursor is also critical. A patented process describes achieving a yield of approximately 90% by carefully controlling the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester and the subsequent deprotection and crystallization steps.[5][6][7][8]
Q3: What analytical techniques are recommended for monitoring the purity of quinapril hydrochloride and detecting impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for assessing the purity of quinapril hydrochloride and quantifying its related impurities.[9] The United States Pharmacopeia (USP) monograph for Quinapril Hydrochloride outlines a specific HPLC method for this purpose.[9] This method can effectively separate quinapril from its known impurities, including quinapril related compound A (diketopiperazine) and quinapril related compound B.[9] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be a valuable tool for the identification of unknown impurities and degradation products.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of Diketopiperazine (DKP) impurity detected in the final product. | Elevated temperatures during reaction, workup, or drying.[2] | Maintain strict temperature control, keeping all steps below 45°C. Utilize vacuum drying at low temperatures. |
| Incorrect pH during the workup or crystallization. | Carefully adjust and monitor the pH of the solution during extraction and crystallization phases. | |
| Low overall yield of quinapril hydrochloride. | Suboptimal reaction conditions leading to incomplete conversion or side reactions. | Review and optimize reaction parameters, including temperature, reaction time, and molar ratios of reactants. |
| Significant formation of DKP and other byproducts. | Implement strategies to minimize DKP formation as described above. Consider alternative purification strategies to better separate the product from impurities. | |
| Loss of product during purification and isolation steps. | Optimize crystallization and filtration procedures to maximize product recovery. Ensure efficient extraction during the workup. | |
| Presence of residual solvents in the final product. | Inefficient drying process. | Employ a robust drying technique, such as vacuum drying at a controlled temperature, until residual solvent levels are within acceptable limits (e.g., as per ICH guidelines). |
| Formation of a stable solvate. | If a solvate is formed, a specific desolvation step may be required. This could involve heating under vacuum or displacement with a more volatile solvent followed by drying. | |
| Batch-to-batch inconsistency in product purity and yield. | Variability in the quality of starting materials. | Ensure consistent quality of all starting materials and reagents through rigorous analytical testing before use. |
| Lack of precise control over critical process parameters. | Implement strict process controls for temperature, time, pH, and agitation rate throughout the synthesis. |
Experimental Protocols
Key Experiment: Synthesis of Quinapril Hydrochloride via Tert-butyl Ester Intermediate
This protocol is a summarized representation based on publicly available patent literature.[5][6][7][8]
-
Coupling Reaction:
-
React (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in the presence of a catalytic amount of a suitable acid (e.g., acetic acid).
-
The reaction is typically carried out in an aprotic solvent such as toluene.
-
Maintain the reaction temperature between 30°C and 35°C to ensure complete conversion while minimizing side reactions.
-
-
Deprotection of the Tert-butyl Ester:
-
After the coupling reaction is complete, cool the reaction mixture.
-
Add an acid, such as anhydrous hydrogen chloride, to the reaction mixture to cleave the tert-butyl protecting group. This step should be performed at a controlled temperature, typically below 20°C.
-
-
Crystallization and Isolation:
-
Following deprotection, add a suitable anti-solvent, such as acetone, to induce crystallization of quinapril hydrochloride.
-
Cool the mixture to a lower temperature (e.g., 0-10°C) to maximize the precipitation of the product.
-
Isolate the crystalline product by filtration.
-
-
Purification (Recrystallization):
-
To achieve high purity, the isolated quinapril hydrochloride can be recrystallized from a suitable solvent system, such as acetonitrile.
-
This step helps to remove process-related impurities, including any remaining DKP.
-
-
Drying:
-
Dry the purified quinapril hydrochloride under vacuum at a temperature not exceeding 45°C until the residual solvent content meets the required specifications.
-
Visualizations
Signaling Pathway: Mechanism of Action of Quinaprilat
Quinapril is a prodrug that is hydrolyzed in the body to its active form, quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by quinaprilat.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Quinapril Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 7. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 8. Ace inhibitor | PPT [slideshare.net]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quinaprilat Hydrochloride in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of quinaprilat hydrochloride in experimental settings. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the refinement of dosing regimens and ensure experimental accuracy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My in vivo results show lower than expected efficacy after oral administration. What could be the issue?
A1: Several factors could contribute to this:
-
Prodrug Conversion: Quinapril is the prodrug that is hydrolyzed in the body to its active form, quinaprilat.[1][2][3][4] Ensure your experimental model has adequate liver function for this conversion, as diminished function can reduce the formation of active quinaprilat.[3][5]
-
Bioavailability: The oral bioavailability of the prodrug quinapril can be variable across species. For example, in horses, the bioavailability was found to be less than 5%.[6] You may need to characterize the pharmacokinetics in your specific animal model or consider intravenous administration of quinaprilat directly.
-
Food Effect: A high-fat meal can reduce the absorption of quinapril by 25-30%.[7] Standardize feeding schedules in your animal models to ensure consistent absorption.
-
Dose Selection: The dose required for efficacy can vary significantly. While a 0.3 mg/kg oral dose of quinapril showed cardiac ACE inhibition in rats[8], clinical doses in humans are much higher (10-80 mg/day).[9][10] A dose-response study may be necessary to determine the optimal dose for your model.
Q2: I am observing significant variability in blood pressure response between subjects. How can I minimize this?
A2:
-
Diuretic Use: Concurrent administration of diuretics can lead to significant and sometimes unpredictable drops in blood pressure (hypotension) when initiating quinapril therapy.[9][11] If your experimental design includes diuretics, consider discontinuing them 2-3 days prior to starting quinapril or begin with a much lower initial dose.
-
Salt Intake: The state of the renin-angiotensin system is highly dependent on salt balance. Standardize the salt content in the diet of your experimental animals to ensure a consistent baseline renin activity.
-
Trough Effects: In some cases, the antihypertensive effect of a once-daily dose may diminish towards the end of the dosing interval.[11] Consider a twice-daily dosing regimen to maintain a more stable blood pressure reduction.
Q3: How should I prepare and store this compound solutions for my experiments?
A3:
-
Stock Solutions: Stock solutions of quinapril hydrochloride in methanol have been found to be stable for up to two weeks when stored in the dark under refrigeration at 4°C (277 K).[12] For longer-term storage, solutions can be kept at -20°C for one month or -80°C for up to six months.[13]
-
Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[13] If you must use an aqueous stock solution, it should be filter-sterilized using a 0.22 µm filter before use.[13]
-
Stability Issues: Quinapril hydrochloride is unstable in the solid state in the presence of high humidity and temperature, which can lead to degradation via hydrolysis and intramolecular cyclization.[12][14] Always store the solid compound in a cool, dry, and dark place. Commercial tablets should be stored at controlled room temperature (15–30°C) and protected from light.[15]
Q4: I am planning a drug-drug interaction study. What are the key interactions to be aware of?
A4:
-
Potassium-Sparing Agents: Co-administration with agents that increase serum potassium (e.g., potassium-sparing diuretics, potassium supplements) can lead to hyperkalemia.[9] Regular monitoring of serum potassium is crucial in such studies.
-
Other Antihypertensives: Combining with other antihypertensive agents, especially diuretics, can potentiate the hypotensive effect.[7][9]
-
Renal Function: The elimination of quinaprilat is highly dependent on renal function.[9][16] Any co-administered drug that affects renal clearance could alter the pharmacokinetic profile of quinaprilat.
Quantitative Data Presentation
The following tables summarize key pharmacokinetic parameters for quinapril and quinaprilat across different species.
Table 1: Pharmacokinetic Parameters of Quinaprilat
| Parameter | Species | Value | Conditions | Citation |
| Terminal Half-Life | Human | ~26 hours | Following single oral doses of quinapril | [17] |
| Terminal Half-Life | Human | ~2 hours | Short elimination half-life, but potent binding allows once/twice daily dosing | [10] |
| Terminal Half-Life | Horse | 1.73 hours | Following intravenous administration of quinapril | [6] |
| Time to Peak (Tmax) | Human | ~2.5 hours | Following oral administration of quinapril | [7] |
| Oral Bioavailability | Human | ~50% | Based on quinaprilat concentrations after oral quinapril vs. IV quinaprilat | [18] |
| Oral Bioavailability | Horse | <5% | Following oral administration of quinapril | [6] |
| Protein Binding | Human | 97% | In plasma (for both quinapril and quinaprilat) | [7] |
Table 2: Experimental Dosing Regimens and Effects
| Species | Dose (of Quinapril) | Route | Observed Effect | Citation |
| Rat | 0.3 mg/kg | Oral | Significant inhibition of ventricular and atrial ACE | [8] |
| Human | 2.5 mg | Oral | Produced 50% inhibition of the Angiotensin-I pressor response | [18] |
| Human | 10 mg | Oral | Produced 90% inhibition of the Angiotensin-I pressor response | [18] |
| Human | 10 - 80 mg/day | Oral | Effective dose range for managing hypertension | [9][10][11] |
Experimental Protocols
Protocol: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a colorimetric method to determine the in vitro ACE inhibitory activity of quinaprilat.
1. Principle: This assay measures the amount of hippuric acid (HA) produced from the substrate hippuryl-histidyl-leucine (HHL) by the action of ACE. The reaction is stopped, and the HA is extracted and quantified spectrophotometrically.[19][20]
2. Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
This compound (or other test inhibitors)
-
Sodium Borate Buffer (0.05 M, pH 8.2, containing 0.3 M NaCl)
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Pyridine
-
Benzene Sulfonyl Chloride (BSC)
-
96-well microplate or microcentrifuge tubes
-
Spectrophotometer (plate reader or standard)
3. Reagent Preparation:
-
ACE Solution: Prepare a 2.5 mU/mL solution of ACE in the sodium borate buffer. Prepare fresh daily.
-
HHL Solution: Prepare a 5 mM solution of HHL in the sodium borate buffer.
-
Inhibitor Solutions: Prepare a stock solution of quinaprilat in the appropriate solvent (e.g., water or buffer). Create a series of dilutions to determine the IC50 value.
4. Assay Procedure: [20]
-
Setup: In separate wells or tubes, set up the following reactions:
-
Control: 25 µL ACE solution + 50 µL HHL solution + 125 µL Borate Buffer.
-
Test Sample: 25 µL ACE solution + 50 µL HHL solution + 125 µL of the quinaprilat dilution.
-
Blank: 150 µL Borate Buffer + 50 µL HHL solution (No ACE).
-
-
Pre-incubation: Pre-incubate the ACE solution with the inhibitor (quinaprilat) or buffer for 10 minutes at 37°C.
-
Initiate Reaction: Add the HHL solution to all wells/tubes to start the reaction.
-
Incubation: Incubate the mixture for 30 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding 200 µL of 1 M HCl.
-
Extraction & Derivatization:
-
Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds, and centrifuge to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Add 0.4 mL of pyridine, followed by 0.2 mL of BSC. The order of addition is critical.
-
Mix gently and cool on ice to develop the yellow color.
-
-
Measurement: Measure the absorbance of the yellow solution at 410 nm using a spectrophotometer.
5. Calculation of Inhibition:
-
Calculate the percentage of ACE inhibition for each concentration of quinaprilat using the following formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
Mandatory Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinaprilat on ACE.
Experimental Workflow
Caption: Workflow diagram for the in vitro ACE inhibition assay.
References
- 1. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinapril - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of quinapril on angiotensin converting enzyme and plasma renin activity as well as pharmacokinetic parameters of quinapril and its active metabolite, quinaprilat, after intravenous and oral administration to mature horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. The pharmacokinetics of quinapril and its active metabolite, quinaprilat, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose responses and pharmacokinetics for the angiotensin converting enzyme inhibitor quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A pharmacodynamic and pharmacokinetic comparison of intravenous quinaprilat and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 20. Mechanism & inhibition kinetics of bioassay-guided fractions of Indian medicinal plants and foods as ACE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In-Vitro ACE Inhibition Assays with Quinaprilat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in-vitro Angiotensin-Converting Enzyme (ACE) inhibition assays using quinaprilat.
Frequently Asked Questions (FAQs)
Q1: What is quinaprilat and how does it inhibit ACE?
Quinaprilat is the active diacid metabolite of the prodrug quinapril.[1][2] It is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[3][4] Quinaprilat exerts its inhibitory effect by binding to the active site of the ACE enzyme, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II. This action is a key mechanism in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure.[1][4]
Q2: What are the common sources of variability in in-vitro ACE inhibition assays?
Variability in in-vitro enzyme assays can arise from several factors, including:
-
Reagent Preparation and Handling: Inaccurate concentrations of enzyme, substrate, or inhibitor solutions can lead to significant errors. Proper storage and handling to prevent degradation are crucial.
-
Assay Conditions: Minor fluctuations in temperature, pH, and incubation times can significantly impact enzyme activity and inhibitor potency.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce variability between wells and experiments.
-
Sample-Specific Factors: The presence of interfering substances in test samples, such as chelating agents or other enzyme inhibitors, can affect the assay results. The solubility of the test compound in the assay buffer is also a critical factor.
-
Instrumentation: Variations in the performance of plate readers or other analytical equipment can contribute to data inconsistency.
Q3: What is a typical IC50 value for quinaprilat against ACE?
The IC50 value of an inhibitor can vary depending on the specific assay conditions, including the substrate used and the source of the ACE enzyme. However, literature suggests that quinaprilat is a potent inhibitor of ACE, with reported high-affinity binding.[2][3] It is important to establish a baseline IC50 value in your specific assay system using a reference standard of quinaprilat.
Q4: How should I prepare and store my quinaprilat stock solution?
For consistent results, it is recommended to prepare a concentrated stock solution of quinaprilat in a suitable solvent, such as DMSO or ethanol, and then dilute it to the final working concentrations in the assay buffer.[5] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of quinaprilat in aqueous solutions can be pH-dependent.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent pipetting.- Temperature gradients across the microplate.- Incomplete mixing of reagents in the wells. | - Use calibrated pipettes and practice consistent pipetting technique.- Ensure the microplate is incubated in a temperature-controlled environment and allow it to equilibrate to the assay temperature before adding reagents.- Gently mix the contents of the wells after adding each reagent. |
| IC50 Value is Higher Than Expected | - Incorrect concentration of quinaprilat stock solution.- Degradation of quinaprilat.- Sub-optimal assay conditions (e.g., pH, temperature).- High concentration of substrate competing with the inhibitor. | - Verify the concentration of your quinaprilat stock solution by a validated analytical method.- Prepare fresh quinaprilat solutions and store them properly.- Optimize assay conditions such as pH and temperature to ensure maximal enzyme activity and inhibitor potency.- Ensure the substrate concentration is appropriate for the assay and not excessively high, which would require higher concentrations of a competitive inhibitor to achieve 50% inhibition. |
| IC50 Value is Lower Than Expected | - Incorrect concentration of ACE enzyme solution.- Presence of other inhibitors in the assay components. | - Verify the activity of your ACE enzyme preparation. Use a consistent source and lot of the enzyme.- Test for inhibitory activity in your buffer and other assay components by running controls without the enzyme or without the substrate. |
| No or Low ACE Inhibition Observed | - Inactive quinaprilat.- Inactive ACE enzyme.- Incorrect assay setup. | - Test the activity of your quinaprilat stock on a new batch of ACE enzyme.- Verify the activity of the ACE enzyme with a known ACE inhibitor, such as captopril.- Double-check all reagent concentrations, incubation times, and the order of reagent addition as specified in your protocol. |
| Precipitation Observed in Wells | - Poor solubility of quinaprilat at the tested concentration.- Incompatibility of the sample solvent with the assay buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) in the final assay volume.[5]- Test the solubility of quinaprilat in the assay buffer at the desired concentrations before running the full assay. You may need to adjust the buffer composition or pH. |
Data Presentation: Impact of Assay Parameters on Quinaprilat IC50
Disclaimer: The following tables present hypothetical data to illustrate the expected trends of how different experimental parameters can influence the IC50 value of quinaprilat. Actual results may vary and should be determined experimentally.
Table 1: Hypothetical Effect of pH on Quinaprilat IC50
| pH | Quinaprilat IC50 (nM) | Notes |
| 6.5 | 5.2 | Quinapril has been reported to be most stable in a narrow pH range of 5.5-6.5.[6] |
| 7.4 | 8.5 | Physiological pH. |
| 8.3 | 12.1 | Commonly used pH for in-vitro ACE assays. |
Table 2: Hypothetical Effect of Temperature on Quinaprilat IC50
| Temperature (°C) | Quinaprilat IC50 (nM) | Notes |
| 25 | 10.3 | Room temperature. |
| 37 | 8.5 | Physiological temperature, optimal for most enzymatic assays. |
| 45 | 15.6 | Higher temperatures can lead to enzyme denaturation and affect inhibitor binding. |
Table 3: Hypothetical Effect of Buffer Composition on Quinaprilat IC50
| Buffer (50 mM, pH 8.3) | Quinaprilat IC50 (nM) | Notes |
| Tris-HCl | 8.5 | A commonly used buffer for ACE inhibition assays. |
| Sodium Borate | 9.2 | Another frequently used buffer system. |
| Potassium Phosphate | 7.8 | Buffer choice can influence enzyme activity and inhibitor interaction. |
Experimental Protocols
General Protocol for In-Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a generalized procedure based on commonly used methods. It is recommended to optimize the conditions for your specific laboratory setup and reagents.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Quinaprilat as inhibitor
-
Assay Buffer: 50 mM HEPES or Sodium Borate buffer containing 300 mM NaCl, pH 8.3
-
1 M HCl to stop the reaction
-
Ethyl acetate for extraction
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in deionized water.
-
Prepare a stock solution of HHL in the assay buffer.
-
Prepare a stock solution of quinaprilat in DMSO or ethanol and create a series of dilutions in the assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of the quinaprilat dilution (or assay buffer for the control).
-
Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid product.
-
Vortex the mixture and centrifuge to separate the layers.
-
-
Measurement:
-
Transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer or microplate reader.
-
-
Calculations:
-
Calculate the percentage of ACE inhibition for each quinaprilat concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the % inhibition against the logarithm of the quinaprilat concentration to determine the IC50 value using a suitable software.
-
Mandatory Visualizations
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
Caption: The RAAS pathway and the inhibitory action of quinaprilat on ACE.
Experimental Workflow for In-Vitro ACE Inhibition Assay
Caption: A generalized workflow for a typical in-vitro ACE inhibition assay.
Logical Relationship for Troubleshooting High Variability
Caption: A logical diagram illustrating causes and solutions for high variability.
References
- 1. Quinapril: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Quinaprilat Hydrochloride Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of high-purity quinaprilat hydrochloride. It includes frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between quinapril and quinaprilat?
A1: Quinapril is the ethyl ester prodrug of quinaprilat.[1] In the body, quinapril is rapidly hydrolyzed to its active metabolite, quinaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][3][4][5][6][7] The primary therapeutic action is attributed to quinaprilat.[5][7]
Q2: What are the most common impurities encountered during quinapril hydrochloride synthesis and purification?
A2: The most significant and often difficult-to-remove impurity is the diketopiperazine derivative.[8][9] This impurity can form during the deprotection step of the synthesis or during the drying of the final product.[8] Other known related substances include Quinapril EP Impurities A, C, D, G, H, and M.[2][] Regulatory bodies have stringent requirements regarding the levels of such impurities in the final active pharmaceutical ingredient (API).[8]
Q3: What are the common physical forms of quinapril hydrochloride, and how do they impact purification?
A3: Quinapril hydrochloride can exist in both crystalline and amorphous forms.[9] Often, purification processes yield crystalline solvates with solvents like acetonitrile, acetone, or toluene.[11][12][13] The subsequent removal of the solvent (desolvation) under vacuum can lead to the formation of a high-purity amorphous solid.[8][11] The stability of the final form can be influenced by factors such as humidity.[14]
Q4: Which analytical techniques are recommended for purity assessment of quinapril hydrochloride?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of quinapril hydrochloride and quantifying its related impurities, as outlined in the USP monograph.[14][15][16] UV spectrophotometry is another simple and accurate method for the quantitative estimation of quinapril hydrochloride in bulk drug form.[17]
Troubleshooting Guide
Problem 1: Persistent Diketopiperazine Impurity After Initial Crystallization
-
Question: My batch of quinapril hydrochloride shows a high level of the diketopiperazine impurity, which is not being effectively removed by standard crystallization with acetonitrile. What should I do?
-
Answer: The diketopiperazine impurity is notoriously difficult to remove using conventional crystallization techniques.[8] A more effective approach is to use a nitroalkane solvent (e.g., nitromethane, nitroethane) for crystallization. This process forms a novel crystalline solvate that can be isolated. Subsequent drying of this solvate under vacuum effectively removes the solvent and yields amorphous quinapril hydrochloride with a significantly reduced level of the diketopiperazine impurity.[8][13]
Problem 2: Low Yield After Purification
-
Question: I am experiencing low yields (below 40%) after chromatographic purification and lyophilization. How can I improve the recovery of high-purity quinapril hydrochloride?
-
Answer: While chromatographic purification can achieve high purity, it can sometimes result in low yields.[12] Consider a crystallization-based approach, which often provides better yields for bulk material. One patented method involves the catalytic hydrogenolysis of the benzyl ester of quinapril in an alkyl nitrile solvent. After adjusting the pH to 0.8-1.0 with HCl, the reaction proceeds to form crystalline quinapril hydrochloride. This process has been reported to achieve high purity (e.g., 99.6%) and good yields (e.g., 85.5%).[18]
Problem 3: Product Fails to Crystallize from Solution
-
Question: I have dissolved my crude quinapril hydrochloride in acetone, but it is not crystallizing upon cooling. What factors could be inhibiting crystallization?
-
Answer: Several factors can hinder crystallization. Ensure that the solution is sufficiently concentrated. If the solution is too dilute, crystallization will not occur. You can carefully remove some solvent under vacuum to increase the concentration. Seeding the solution with a small crystal of pure quinapril hydrochloride can also initiate crystallization. Additionally, the cooling rate can be critical; try cooling the solution slowly over several hours. The process described in patents often involves agitating the solution at 15-25°C for at least 8 hours after the onset of crystallization, followed by further cooling to -5°C to 5°C to maximize the recovery of the crystalline acetone solvate.[6][11]
Problem 4: High Residual Solvent Content in the Final Product
-
Question: My final amorphous quinapril hydrochloride product has high levels of residual acetonitrile, exceeding ICH limits. How can I effectively remove the solvent?
-
Answer: High residual solvent content is a common issue when drying solvates. The desolvation process is crucial. Ensure you are drying the material under a sufficiently high vacuum and at an appropriate temperature (e.g., 40-50°C).[8][9] The drying time can also be extensive; one process notes that desolvation of a nitroalkane solvate can take up to 60 hours.[9] Breaking up any large agglomerates of the material before and during drying can also help facilitate solvent removal.
Quantitative Data from Purification Protocols
The following table summarizes quantitative data from various purification methods described in the literature.
| Purification Method | Solvent System | Purity Achieved | Yield | Key Impurity Levels Reported | Residual Solvent | Reference |
| Catalytic Hydrogenolysis & Direct Crystallization | Propionitrile | 99.6% | 85.5% | Diketopiperazine: 0.12% | 25.7 ppm | [18] |
| Deprotection & Recrystallization (to amorphous solid) | Acetone, Acetonitrile | >99.5% | ~90% | Not specified | Not specified | [11] |
| Crystallization via Toluene Solvate followed by Ethyl Formate Solvate | Toluene, Ethyl Formate | Not specified | 95% | Not specified | Not specified | [12] |
Experimental Protocols
Protocol 1: Purification via Nitroalkane Solvate Formation [8][13]
-
Dissolution: Dissolve impure quinapril hydrochloride in a suitable nitroalkane solvent (e.g., nitromethane, nitroethane, or nitropropane) at an elevated temperature to achieve complete dissolution.
-
Crystallization: Gradually cool the solution to allow for the crystallization of the quinapril hydrochloride nitroalkane solvate.
-
Isolation: Isolate the crystalline solvate by filtration and wash with a small amount of cold nitroalkane solvent.
-
Drying (Desolvation): Dry the isolated crystalline solvate under high vacuum at a temperature between 40°C and 45°C. This step is critical and may require an extended period (e.g., up to 60 hours) to completely remove the solvent, resulting in high-purity amorphous quinapril hydrochloride.[9]
Protocol 2: Purification by Crystallization from Acetonitrile [11]
-
Dissolution: Dissolve the crude quinapril hydrochloride acetone solvate in acetonitrile. Heat the mixture to a temperature between 75°C and 82°C for a short period (<10 minutes) to ensure complete dissolution.
-
Filtration: Transfer the hot solution through a filter into a clean crystallization vessel.
-
Crystallization: Cool the solution and agitate at a temperature between 0°C and 5°C for at least 8 hours to promote the crystallization of the quinapril hydrochloride acetonitrile solvate.
-
Isolation: Isolate the crystals using a centrifuge or filtration. Wash the collected crystals with cold acetonitrile to remove residual impurities.
-
Drying: Dry the solvate under vacuum to yield the final amorphous product.
Visualized Workflows and Logic
Caption: General experimental workflow for the purification of Quinapril HCl.
Caption: Troubleshooting decision tree for Quinapril HCl purification.
Caption: Relationship between Quinapril, its active form, and a key impurity.
References
- 1. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quinapril Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and high-performance liquid chromatography applied to the determination of quinapril and its metabolite quinaprilat in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20040192613A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1572661B1 - Crystalline form of quinapril hydrochloride and process for preparing the same - Google Patents [patents.google.com]
- 9. WO2009053994A1 - Process for preparing pure amorphous quinapril hydrochloride - Google Patents [patents.google.com]
- 11. WO2004087671A1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 12. US6617457B1 - Process for obtaining quinapryl hydrochloride and solvates useful for isolating and purifying quinapryl hydrochloride - Google Patents [patents.google.com]
- 13. US7482361B2 - Crystalline form for quinapril hydrochloride and process for preparing the same - Google Patents [patents.google.com]
- 14. The stability of quinapril hydrochloride--a mixture of amorphous and crystalline forms (QHCl-AC)--in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of Quinapril Hydrochloride Per USP Monograph | Phenomenex [phenomenex.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. UV method for estimating quinapril hydrochloride in bulk/formulation. [wisdomlib.org]
- 18. WO2007054966A2 - A process for the preparation of highly pure crystalline quinapril hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Quinaprilat and Enalaprilat: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent angiotensin-converting enzyme (ACE) inhibitors, quinaprilat hydrochloride and enalaprilat. Designed for researchers, scientists, and drug development professionals, this document delves into their respective pharmacokinetics, pharmacodynamics, and underlying mechanisms of action, supported by experimental data.
Executive Summary
Quinaprilat and enalaprilat are the active metabolites of the prodrugs quinapril and enalapril, respectively. Both are potent inhibitors of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and are widely used in the management of hypertension and heart failure. While they share a common primary mechanism of action, notable differences in their pharmacokinetic profiles and their affinity for tissue-bound ACE may contribute to distinct pharmacodynamic effects, particularly concerning endothelial function. Quinaprilat generally exhibits a higher affinity for tissue ACE, which may lead to more pronounced local effects within the vasculature.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of quinaprilat and enalaprilat, compiled from various studies. It is important to note that values may vary depending on the study population and analytical methods used.
Table 1: Pharmacokinetic Properties of Quinaprilat vs. Enalaprilat
| Parameter | Quinaprilat | Enalaprilat | Source(s) |
| Time to Peak Concentration (Tmax) | ~2 hours | ~4.3-4.6 hours | [1] |
| Elimination Half-life (t1/2) | ~2-3 hours (initial), ~25 hours (terminal) | ~11 hours (effective) | [1][2] |
| Plasma Protein Binding | ~97% | Not specified in provided results | [1] |
| Route of Elimination | Primarily renal | Primarily renal (>90% in urine) | [1][2] |
| Clearance | Dependent on renal function | Dependent on renal function | [1][2] |
Table 2: Pharmacodynamic Comparison of Quinaprilat vs. Enalaprilat
| Parameter | Quinaprilat | Enalaprilat | Source(s) |
| ACE Inhibition | Potent, with high affinity for tissue ACE | Potent, with lower affinity for tissue ACE compared to quinaprilat | [3][4] |
| Effect on Blood Pressure | Significant reduction in systolic and diastolic blood pressure | Significant reduction in systolic and diastolic blood pressure | [5][6] |
| Effect on Forearm Blood Flow | More rapid and longer-lasting vasodilation | Less pronounced and shorter-lasting vasodilation | [7] |
| Effect on Endothelial Function | Improves flow-dependent dilation | No significant effect on flow-dependent dilation in some studies | [8] |
| Effect on Nitric Oxide Production | Greater increase in total nitric oxide production | Less pronounced increase in nitric oxide production | [3] |
Mechanism of Action and Signaling Pathways
Both quinaprilat and enalaprilat exert their primary effect by inhibiting angiotensin-converting enzyme (ACE). This inhibition has a dual effect: it decreases the production of the potent vasoconstrictor angiotensin II and reduces the degradation of the vasodilator bradykinin.[9]
The Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a central component of the RAAS. By inhibiting the conversion of angiotensin I to angiotensin II, quinaprilat and enalaprilat disrupt the downstream effects of angiotensin II, which include vasoconstriction, aldosterone secretion (leading to sodium and water retention), and sympathetic nervous system activation.[7]
The Bradykinin-Nitric Oxide Pathway
ACE is also identical to kininase II, an enzyme that degrades bradykinin. By inhibiting this enzyme, both drugs increase the local concentration of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO).[10][11] NO is a potent vasodilator and also has anti-inflammatory and anti-proliferative effects.[10] The differing affinities of quinaprilat and enalaprilat for tissue-bound ACE may influence the extent of bradykinin potentiation within the vascular endothelium.[4]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing vascular effects.
Experimental Protocols
A key methodology used to differentiate the vascular effects of quinaprilat and enalaprilat is forearm venous occlusion plethysmography. This technique allows for the direct assessment of drug effects on forearm blood flow (FBF).
Forearm Venous Occlusion Plethysmography
Objective: To measure changes in forearm blood flow in response to intra-arterial drug administration.
Methodology:
-
Subject Preparation: Subjects rest in a supine position in a temperature-controlled room. The forearm to be studied is elevated above the level of the heart to facilitate venous drainage.[12]
-
Instrumentation:
-
Procedure:
-
Baseline FBF is measured by inflating the upper arm cuff to a pressure that occludes venous return without affecting arterial inflow (typically 40-50 mmHg) for short intervals (e.g., 10 seconds every 15 seconds). The wrist cuff is inflated to a suprasystolic pressure to exclude hand circulation from the measurement.[12][13]
-
The drug of interest (quinaprilat, enalaprilat, or placebo) is infused at a constant rate through the brachial artery cannula.[7]
-
FBF measurements are repeated during and after the drug infusion to determine the change from baseline.
-
-
Data Analysis: The rate of increase in forearm volume, measured by the strain gauge, is used to calculate FBF, typically expressed as mL/100 mL of forearm tissue/minute. Changes in FBF from baseline are then compared between the different drug infusions.
Key Experimental Findings from Forearm Blood Flow Studies:
-
Intra-arterial infusion of quinaprilat has been shown to induce a more rapid and sustained increase in forearm blood flow compared to enalaprilat in patients with essential hypertension.[7]
-
Studies have indicated that quinaprilat improves flow-dependent (endothelium-mediated) dilation, an effect not consistently observed with enalaprilat. This is often attributed to quinaprilat's higher affinity for tissue ACE, leading to greater local potentiation of bradykinin and subsequent nitric oxide release.[8]
-
In one study, after acute myocardial infarction, patients treated with quinapril showed a greater increase in total nitric oxide production compared to those treated with enalapril.[3]
Conclusion
Both quinaprilat and enalaprilat are effective ACE inhibitors that play a crucial role in cardiovascular therapy. However, evidence from comparative studies suggests that quinaprilat may possess a more pronounced effect on the vascular endothelium, likely due to its higher affinity for tissue-bound ACE. This can translate to more significant improvements in endothelial function and local vasodilation. For researchers and drug development professionals, these differences highlight the potential for tissue-specific ACE inhibition as a therapeutic target and underscore the importance of considering the nuanced pharmacodynamic profiles of drugs within the same class. Further head-to-head clinical trials are warranted to fully elucidate the long-term clinical implications of these observed differences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of effects of quinapril versus enalapril on vasoactive substances following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 6. Clinical pharmacology of quinapril in healthy volunteers and in patients with hypertension and congestive heart failure [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring forearm blood flow and interpreting the responses to drugs and mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. A pharmacodynamic and pharmacokinetic comparison of intravenous quinaprilat and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d.docksci.com [d.docksci.com]
- 12. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Quinaprilat Hydrochloride
For researchers, scientists, and drug development professionals engaged in the analysis of quinaprilat, the active metabolite of the antihypertensive drug quinapril, a variety of analytical methods are available. This guide provides a comparative overview of common techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV Spectrophotometry, to assist in selecting the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of quinaprilat hydrochloride is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the performance characteristics of different validated methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the quantification of quinaprilat in various samples, including bulk drugs, pharmaceutical formulations, and biological fluids.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS C18 (150mm x 4.6mm, 5µm)[1] | ACE C18 (150x4.6) mm, 5µ[2] | Zorbax Eclipse XDB, C18 (150 x 4.6 mm, 5 mm)[3] |
| Mobile Phase | Phosphate buffer: Acetonitrile (26:74 v/v)[1] | (A) 3.5 pH phosphate buffer, (B) Acetonitrile and Water (90:10 v/v)[2] | Acetonitrile: Phosphate buffer, pH 4.5 (35:65 v/v)[3] |
| Flow Rate | 1.2 ml/min[1] | 1.0 ml/min[2] | 0.9 mL min-1[3] |
| Detection Wavelength | 210nm[1] | 225 nm[2] | 210 nm[3] |
| Retention Time | 3.76 min (Quinapril)[1] | 9.89 minutes (Quinapril HCl)[2] | 2.099 min (Quinapril), 5.537 min (Hydrochlorothiazide)[3] |
| Linearity Range (µg/ml) | 25-150 (Quinapril)[1] | 50 - 150 (Quinapril)[4] | 50-300 (Quinapril)[3] |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[2] | 0.999[3] |
| Recovery (%) | 99.8 (Quinapril)[1] | 100.17 (Quinapril HCl)[2] | - |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the analysis of quinaprilat in complex biological matrices like human plasma.
| Parameter | Method 1[5] | Method 2[6] |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | - |
| Mobile Phase | Isocratic elution | Gradient elution, Acetonitrile:methanol (8:2 v/v) for protein precipitation |
| Flow Rate | 0.2 mL/min | - |
| Detection | Triple-quadrupole tandem mass spectrometer (MRM mode) | Tandem mass spectrometry (MRM mode) |
| Internal Standard | Lisinopril | Carvedilol |
| Linearity Range (ng/mL) | 10.012-1000 | up to 2000 |
| Lower Limit of Quantification (ng/mL) | 10.012 | 10 |
| Intra- and Inter-day Precision (%) | within 10.0 | below 15 |
| Recovery (%) | 62.6 | - |
| Run Time | 3.0 min | 6.3 min |
UV Spectrophotometry Method
UV spectrophotometry provides a simpler and more accessible method for the quantification of quinapril hydrochloride, suitable for bulk drug and formulation analysis.
| Parameter | Method 1[7][8] |
| Principle | Difference Spectrophotometry |
| Wavelengths | 207 nm (acidic), 222 nm (basic) |
| Linearity Range (µg/ml) | 2-10 |
| Correlation Coefficient (r²) | 0.996 |
| LOD (µg/ml) | 0.766 |
| LOQ (µg/ml) | 2.324 |
| Recovery (%) | 98.21 - 116.07 |
Experimental Protocols
HPLC Method for Quinapril and Hydrochlorothiazide
This method is adapted from a stability-indicating RP-HPLC study.[1]
-
Chromatographic System: A reverse-phase HPLC system equipped with a UV detector.
-
Column: Thermoscientific Inertsil ODS C18 column (150mm×4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a ratio of 26:74 (v/v).
-
Flow Rate: 1.2 ml/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation: Standard and sample solutions are prepared in a suitable diluent to achieve concentrations within the linear range.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
UPLC-MS/MS Method for Quinapril and Quinaprilat in Human Plasma
This highly sensitive method is suitable for pharmacokinetic studies.[5]
-
Chromatographic System: An ultra-performance liquid chromatography system coupled with a triple-quadrupole tandem mass spectrometer with an electrospray ionization source.
-
Column: Acquity UPLC BEH C18 column (100 x 2.1 mm, i.d., 1.7 µm).
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Flow Rate: 0.2 mL/min.
-
Internal Standard: Lisinopril.
-
Sample Preparation: A one-step protein precipitation extraction procedure is used for plasma samples. 250 µL of plasma is typically used.
-
Detection: Detection is performed in multiple reaction monitoring (MRM) mode.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of quinaprilat from a biological sample using a chromatography-based method.
Caption: Workflow for Quinaprilat Quantification.
The metabolism of quinapril to its active form, quinaprilat, is a key consideration in its analysis. The following diagram illustrates this conversion.
Caption: Conversion of Quinapril to Quinaprilat.
References
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Determination of quinapril and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. LC-MS/MS assay of quinapril and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV method for estimating quinapril hydrochloride in bulk/formulation. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Quinaprilat and Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of quinaprilat, the active metabolite of quinapril, with other prominent angiotensin-converting enzyme (ACE) inhibitors, primarily enalaprilat (from enalapril) and captopril. The data presented is collated from various preclinical studies, offering insights into the comparative antihypertensive efficacy and tissue-level ACE inhibition of these compounds.
I. Overview of In Vivo Efficacy
Quinaprilat demonstrates potent antihypertensive effects in various animal models of hypertension. Its efficacy is attributed to the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS), leading to reduced production of the vasoconstrictor angiotensin II and decreased degradation of the vasodilator bradykinin. Comparative studies indicate that quinapril often exhibits a more potent and sustained antihypertensive action compared to captopril and a similar or slightly more potent effect than enalapril in certain models.[1] A key differentiator for quinaprilat is its high affinity for and potent inhibition of tissue ACE, which may contribute to its long duration of action.
II. Comparative Antihypertensive Effects
The following table summarizes the in vivo antihypertensive efficacy of quinapril, enalapril, and captopril in spontaneously hypertensive rats (SHR) and two-kidney, one-clip (2K1C) renal hypertensive rats, two commonly used models of hypertension.
| ACE Inhibitor | Animal Model | Dose (p.o.) | Maximal Mean Arterial Pressure Reduction (mmHg) | Duration of Action | Reference |
| Quinapril | SHR | 10 mg/kg | ~35 | > 24 hours | [1] |
| 2K1C Hypertensive Rat | 1 mg/kg | ~40 | Sustained | [1] | |
| Enalapril | SHR | 10 mg/kg | ~30 | ~ 24 hours | [1] |
| 2K1C Hypertensive Rat | 1 mg/kg | ~40 | Sustained | [1] | |
| Captopril | SHR | 30 mg/kg | ~30 | < 12 hours | |
| 2K1C Hypertensive Rat | 40 mg/kg | ~30 | Shorter than quinapril and enalapril | [1] |
Note: The data are compiled from multiple sources and represent approximate values for comparative purposes. Experimental conditions may vary between studies.
III. Comparative Inhibition of Angiotensin-Converting Enzyme (ACE)
The inhibitory activity of quinaprilat against both plasma and tissue ACE is a critical determinant of its in vivo efficacy. The following table provides a comparative overview of the ACE inhibitory potency of quinaprilat, enalaprilat, and captopril.
| ACE Inhibitor | Assay Type | Tissue | Inhibitory Potency (Relative) | Reference |
| Quinaprilat | In vitro / ex vivo | Plasma, Lung, Kidney, Heart | Quinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat | |
| Enalaprilat | In vitro / ex vivo | Plasma, Lung, Kidney, Heart | Less potent than Quinaprilat | |
| Captopril | In vitro / ex vivo | Plasma, Lung, Kidney, Heart | Less potent than Quinaprilat and Enalaprilat |
The following table details the percentage of ACE inhibition in various tissues after oral administration of quinapril in rats.
| Tissue | ACE Inhibition (%) after 6 days of Quinapril (2 mg/kg/day, p.o.) | Reference |
| Plasma | 94% | [2] |
| Lung | 93% | [2] |
| Aorta | 40% | [2] |
| Myocardium | 23% | [2] |
| Kidney | 20% | [2] |
IV. Experimental Protocols
A. In Vivo Antihypertensive Efficacy in Conscious Rats
Objective: To compare the blood pressure-lowering effects and duration of action of different ACE inhibitors in hypertensive rat models.
Animal Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rats: A model of renovascular hypertension.
Methodology:
-
Male rats of the selected strain are used.
-
For direct and continuous blood pressure monitoring, a telemetry device or an indwelling catheter is surgically implanted into the carotid or femoral artery under anesthesia. Rats are allowed a recovery period of at least 48 hours.
-
Baseline mean arterial pressure (MAP) and heart rate are recorded for a control period.
-
The ACE inhibitors (quinapril, enalapril, captopril) or vehicle (control) are administered orally (p.o.) via gavage at specified doses.
-
MAP and heart rate are continuously monitored for at least 24 hours post-administration to determine the maximal antihypertensive effect and the duration of action.
-
Data is typically expressed as the change in MAP from baseline over time.
B. Ex Vivo ACE Inhibition Assay in Rat Tissues
Objective: To determine the extent of ACE inhibition in various tissues following oral administration of ACE inhibitors.
Methodology:
-
Hypertensive rats are treated with the respective ACE inhibitors or vehicle for a specified period (e.g., single dose or multiple days).
-
At selected time points after the final dose, rats are euthanized, and various tissues (e.g., lungs, aorta, heart, kidneys) and blood are collected.
-
Tissues are homogenized in a suitable buffer.
-
Plasma is separated from the blood by centrifugation.
-
The ACE activity in the tissue homogenates and plasma is determined using a fluorometric or radiometric assay. A common method involves measuring the rate of hydrolysis of a synthetic ACE substrate, such as hippuryl-L-histidyl-L-leucine (HHL).
-
The percentage of ACE inhibition is calculated by comparing the ACE activity in the treated groups to that in the vehicle-treated control group.
V. Signaling Pathways and Experimental Workflow
Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of ACE inhibitors.
Caption: General experimental workflow for in vivo comparison of ACE inhibitors in rats.
VI. Conclusion
The in vivo evidence suggests that quinaprilat is a highly effective ACE inhibitor with a potent and long-lasting antihypertensive effect. Its high affinity for tissue ACE likely contributes to its sustained action. In direct comparisons within preclinical models, quinapril demonstrates comparable or superior efficacy to enalapril and is significantly more potent and longer-acting than captopril. These findings underscore the importance of considering not only plasma ACE inhibition but also the extent and duration of tissue ACE inhibition when evaluating the in vivo performance of different ACE inhibitors. Further research with standardized protocols will continue to delineate the nuanced differences among these important therapeutic agents.
References
- 1. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moexipril and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinaprilat and Quinapril in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetics, pharmacodynamics, and efficacy of the angiotensin-converting enzyme (ACE) inhibitor quinapril and its active metabolite, quinaprilat, based on available data from animal models. Quinapril, a prodrug, is rapidly hydrolyzed in vivo to quinaprilat, which is responsible for the therapeutic effects.[1][2][3] Understanding the distinct profiles of both compounds is crucial for preclinical research and drug development.
Executive Summary
Quinapril is administered orally and undergoes rapid conversion to the active form, quinaprilat.[2][3][4] Quinaprilat, when administered intravenously, exhibits a more immediate onset of action.[5] The antihypertensive efficacy of quinapril is directly correlated with the inhibition of ACE in both plasma and, significantly, in various tissues, a role carried out by quinaprilat.[2] While direct head-to-head comparative studies in a single animal model are limited, this guide synthesizes available data to present a comparative overview.
Pharmacokinetic Profile
Quinapril is designed for oral administration and demonstrates rapid absorption and conversion to quinaprilat.[1] The bioavailability of oral quinapril is approximately 50% based on plasma concentrations of quinaprilat.[5]
Table 1: Comparative Pharmacokinetics of Quinapril and Quinaprilat
| Parameter | Quinapril (Oral) | Quinaprilat (Intravenous) | Animal Model |
| Route of Administration | Oral (p.o.) | Intravenous (i.v.) | N/A |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (for quinapril) | < 15 minutes (onset of action) | Human[5][6] |
| Peak Plasma Concentration (Cmax) of Quinaprilat | Dose-dependent | Higher than oral quinapril for equivalent effect | Human[5] |
| Area Under the Curve (AUC) of Quinaprilat | AUC after 20 mg oral quinapril is similar to 10 mg IV quinaprilat | AUC after 10 mg IV quinaprilat is similar to 20 mg oral quinapril | Human[5] |
| Elimination Half-life of Quinaprilat | ~2-3 hours | ~2-3 hours | Human[6] |
Note: Much of the direct comparative pharmacokinetic data comes from human studies, which serve as a valuable reference for preclinical investigations.
Pharmacodynamic Profile: ACE Inhibition and Hemodynamic Effects
The primary pharmacodynamic effect of both compounds is the inhibition of ACE, leading to reduced production of angiotensin II and subsequent vasodilation and blood pressure reduction.
ACE Inhibition
Quinaprilat is a potent inhibitor of ACE, with studies in rats showing its high potency in tissue homogenates.[7][8] The antihypertensive effect of oral quinapril is attributed to the resulting systemic and tissue-level ACE inhibition by quinaprilat.[2] Studies in rabbits have shown that quinaprilat leads to more significant tissue ACE inhibition compared to other ACE inhibitors like captopril, even with similar plasma ACE inhibition levels.[9] In rats treated with oral quinapril, significant dose-dependent ACE inhibition is observed in serum, lung, heart, and aorta.[10][11]
Table 2: Comparative Pharmacodynamics of Oral Quinapril and Intravenous Quinaprilat
| Parameter | Quinapril (Oral) | Quinaprilat (Intravenous) | Animal Model |
| Onset of Action | Dependent on absorption and conversion | < 15 minutes | Human[5] |
| Magnitude of Effect | 20 mg oral dose produces a similar magnitude of effect as 10 mg IV quinaprilat | 10 mg IV dose produces a similar magnitude of effect as 20 mg oral quinapril | Human[5] |
| Duration of Action | Dose-dependent | Longer duration than oral quinapril at equieffective doses due to higher Cmax | Human[5] |
| Effect on Blood Pressure | Dose-dependent reduction in blood pressure in hypertensive rat models[12] | Dose-dependent reduction in blood pressure | Human[5] |
| Tissue ACE Inhibition | Significant inhibition in heart, lung, kidney, and aorta in rats[10] | Demonstrated high tissue affinity and inhibition in rabbits[9] | Rat, Rabbit |
Efficacy in Animal Models of Cardiovascular Disease
Oral quinapril has been extensively studied in various animal models of hypertension and heart failure.
-
Hypertension: In spontaneously hypertensive rats (SHRs) and renal hypertensive rats, oral quinapril produces a dose-dependent and sustained antihypertensive effect.[12] Long-term treatment with quinapril in SHRs has been shown to reduce blood pressure and improve arterial function.[13][14]
-
Heart Failure: In a hamster model of cardiomyopathy, oral quinapril was found to prevent the decline in left ventricular function and slow the progression of heart failure.[2]
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
The primary mechanism of action for quinaprilat is the inhibition of ACE within the RAAS pathway. This blockade prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
Caption: Mechanism of action of quinaprilat in the RAAS pathway.
Representative Experimental Workflow for Evaluating Antihypertensive Efficacy
The following diagram illustrates a typical workflow for assessing the antihypertensive effects of quinapril and quinaprilat in an animal model, such as the spontaneously hypertensive rat (SHR).
Caption: A typical experimental workflow for in vivo comparison.
Experimental Protocols
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is synthesized from descriptions of studies evaluating oral quinapril in SHRs.[12][13][14]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), with age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. A period of at least one week is allowed for acclimatization.
-
Drug Administration:
-
Quinapril Group: Quinapril is administered orally (p.o.) via gavage at doses ranging from 0.1 to 10 mg/kg/day.
-
Quinaprilat Group: Quinaprilat would be administered intravenously (i.v.), likely via a tail vein catheter, at doses determined by prior dose-ranging studies to be equieffective to the oral quinapril doses.
-
Control Group: Receives the vehicle used for drug dissolution (e.g., distilled water or saline) by the same route and volume.
-
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method before and at multiple time points after drug administration. For continuous monitoring, radiotelemetry devices may be implanted.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
Ex Vivo Tissue ACE Inhibition Assay
This protocol is based on methodologies described for measuring ACE activity in tissues following oral quinapril administration in rats.[10][11]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., heart, lungs, aorta, kidneys) are rapidly excised, rinsed in cold saline, blotted dry, and flash-frozen in liquid nitrogen.
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) on ice. The homogenate is then centrifuged, and the supernatant is collected for the ACE activity assay.
-
ACE Activity Measurement: ACE activity is determined by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), to hippuric acid. The amount of hippuric acid produced is quantified spectrophotometrically or by high-performance liquid chromatography (HPLC).
-
Data Analysis: ACE activity is expressed as a percentage of the activity measured in the tissues of the vehicle-treated control animals. The percentage of ACE inhibition is calculated for each treatment group.
Conclusion
Quinapril serves as an effective oral prodrug that is rapidly converted to its active form, quinaprilat. Quinaprilat is a potent inhibitor of both plasma and tissue ACE, leading to the antihypertensive and cardioprotective effects observed with quinapril administration. While intravenous quinaprilat offers a more rapid onset of action, oral quinapril provides a convenient and effective means of delivering the active compound systemically. The choice between using quinapril or quinaprilat in preclinical studies will depend on the specific research question, with quinapril being suitable for modeling oral therapy and quinaprilat being ideal for studies requiring direct and rapid ACE inhibition. Further direct head-to-head comparative studies in various animal models would be beneficial to fully elucidate the nuanced differences in their pharmacodynamic profiles.
References
- 1. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A pharmacodynamic and pharmacokinetic comparison of intravenous quinaprilat and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Moexipril and quinapril inhibition of tissue angiotensin-converting enzyme activity in the rat: evidence for direct effects in heart, lung and kidney and stimulation of prostacyclin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and long-term dose-response study of quinapril on hormonal profile and tissue angiotensin-converting enzyme in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Antihypertensive activity of the angiotensin converting enzyme inhibitor quinapril HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinapril treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Experiments Involving Quinaprilat Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In the realm of pharmaceutical research, ensuring that experiments can be reliably repeated is critical for drug development and validation. This guide provides a comprehensive assessment of the factors influencing the reproducibility of experiments involving quinaprilat hydrochloride, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. We present comparative data, detailed experimental protocols, and visual workflows to aid researchers in designing robust and repeatable studies.
Performance Comparison: this compound vs. Alternative ACE Inhibitors
Quinaprilat's performance is often benchmarked against other widely used ACE inhibitors. While direct inter-laboratory reproducibility studies are scarce, comparing their pharmacokinetic and pharmacodynamic profiles can provide insights into potential sources of variability.
| Parameter | Quinaprilat | Enalaprilat | Lisinopril | Captopril | Key Considerations for Reproducibility |
| Prodrug | Yes (from Quinapril) | Yes (from Enalapril) | No | No | Variability in metabolic conversion rates can be a source of experimental inconsistency.[1] |
| Active Metabolite | Quinaprilat | Enalaprilat | Lisinopril | Captopril | Direct use of the active form (quinaprilat) can reduce variability associated with metabolism. |
| Elimination Half-life | ~2 hours (but potent binding to ACE allows for longer dosing intervals)[2][3] | 11 hours | 12 hours | ~2 hours | Shorter half-life may require more precise timing in experimental designs to capture peak effects consistently. |
| Primary Route of Elimination | Renal[1] | Renal | Renal | Renal | Subject variability in renal function can significantly impact drug clearance and, consequently, experimental outcomes.[1] |
| Tissue ACE Inhibition | High affinity for vascular ACE[4] | Lower affinity for vascular ACE compared to quinaprilat[4] | - | - | Differences in tissue-specific ACE inhibition can lead to varied results in localized experimental models.[4] |
Experimental Protocols for this compound Analysis
The accurate quantification of quinaprilat is fundamental to the reproducibility of any experiment. Below are detailed protocols for common analytical methods.
High-Performance Liquid Chromatography (HPLC) for Quinaprilat Quantification in Plasma
This method is adapted from validated procedures for the simultaneous determination of quinapril and quinaprilat.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with water and then with a low-concentration organic solvent (e.g., 20% methanol in water).
-
Elute quinaprilat with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 215 nm).
-
Quantification: Based on a calibration curve generated from standards of known quinaprilat concentrations.
UV-Visible Spectrophotometry for Quinapril Hydrochloride Estimation
A simple and cost-effective method for the quantification of quinapril hydrochloride in bulk or pharmaceutical formulations.[5]
1. Preparation of Standard Solutions
-
Prepare a stock solution of quinapril hydrochloride in a suitable solvent (e.g., methanol or a specific buffer).
-
Create a series of dilutions to generate a calibration curve (e.g., 2-10 µg/mL).[5]
2. Sample Analysis
-
Prepare the sample solution in the same solvent as the standards.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax), which should be predetermined (e.g., around 207 nm in acidic solution).[5]
-
Calculate the concentration of quinapril hydrochloride in the sample using the calibration curve.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Assessing Experimental Reproducibility
Caption: A logical workflow for systematically assessing the reproducibility of quinaprilat experiments.
Signaling Pathway: Mechanism of Action of Quinaprilat
Quinaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: The role of quinaprilat in inhibiting ACE within the RAAS signaling cascade.[6][7][8][9][10]
References
- 1. Comparative pharmacokinetics of captopril, enalapril, and quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Quinapril. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of enalapril and quinapril on forearm vascular ACE in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zerotofinals.com [zerotofinals.com]
- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quinaprilat's Binding Affinity: A Comparative Analysis of Tissue vs. Plasma Angiotensin-Converting Enzyme (ACE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, to ACE in various tissues versus plasma. Understanding the differential binding in distinct physiological compartments is crucial for elucidating the drug's mechanism of action and its therapeutic efficacy in cardiovascular diseases.
Executive Summary
Quinaprilat exhibits potent inhibition of both circulating (plasma) and tissue-bound ACE. While direct comparative studies providing precise Ki or IC50 values across a range of tissues and plasma in a single cohort are limited in publicly available literature, existing evidence from preclinical studies in animal models consistently demonstrates that quinaprilat has a high affinity for ACE in both compartments. The rank order of potency for quinaprilat is consistently high and comparable across plasma and various tissue homogenates, including the lung, kidney, and heart. This suggests that the intrinsic binding affinity of quinaprilat to the ACE enzyme is similar, regardless of its location. However, in vivo studies demonstrate a more sustained inhibition of tissue ACE compared to plasma ACE, which is attributed to the slow dissociation of quinaprilat from the enzyme and its retention in the tissue microenvironment. This prolonged tissue-specific action is believed to be a key contributor to the long-lasting therapeutic effects of quinapril.
Quantitative Data Comparison
While precise, directly comparable binding affinity constants (Ki, IC50) are not available from a single study, the following tables summarize the rank order of potency and the observed in vivo inhibition of ACE by quinaprilat in different biological compartments.
Table 1: Rank Order of Potency of ACE Inhibitors Against Plasma and Tissue Homogenates [1][2]
This table is based on radioligand inhibitor binding assays using ¹²⁵I-351A. The results indicate that quinaprilat is one of the most potent ACE inhibitors, with a similar high potency in both plasma and various tissue homogenates.
| ACE Inhibitor | Potency Rank (Plasma) | Potency Rank (Lung) | Potency Rank (Kidney) | Potency Rank (Heart) |
| Quinaprilat | = Benazeprilat | = Benazeprilat | = Benazeprilat | = Benazeprilat |
| Perindoprilat | > Lisinopril | > Lisinopril | > Lisinopril | > Lisinopril |
| Lisinopril | > Enalaprilat | > Enalaprilat | > Enalaprilat | > Enalaprilat |
| Enalaprilat | > Fosinoprilat | > Fosinoprilat | > Fosinoprilat | > Fosinoprilat |
| Fosinoprilat | (Least Potent) | (Least Potent) | (Least Potent) | (Least Potent) |
Table 2: Ex Vivo ACE Inhibition in Rats Following a Single Oral Dose of Quinapril (0.3 mg/kg) [3]
This table illustrates the percentage of ACE inhibition in various tissues and plasma at different time points after oral administration of quinapril. Notably, the inhibition in tissues, particularly the heart and aorta, is more persistent than in plasma.
| Compartment | 2 hours post-dose | 24 hours post-dose |
| Plasma | High Inhibition | 25% |
| Aorta | High Inhibition | 30% |
| Kidneys | High Inhibition | 35% |
| Cardiac Atria | High Inhibition | > 40% |
| Cardiac Ventricles | High Inhibition | > 40% |
Experimental Protocols
The primary method utilized in the cited studies to determine the binding affinity and inhibitory potency of quinaprilat is the Radioligand Binding Assay .
Radioligand Binding Assay for ACE Inhibition
Objective: To determine the relative binding affinity of an unlabeled inhibitor (quinaprilat) by measuring its ability to displace a radiolabeled ligand from the ACE enzyme in plasma and tissue homogenates.
Materials:
-
Radioligand: ¹²⁵I-351A (a radiolabeled derivative of a potent ACE inhibitor).
-
Unlabeled Inhibitor: Quinaprilat.
-
Enzyme Source: Plasma samples and tissue homogenates (e.g., from lung, kidney, heart, aorta) prepared in an appropriate buffer.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to prevent non-specific binding.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Gamma Counter: For measuring radioactivity.
Procedure:
-
Tissue Preparation: Tissues are homogenized in cold buffer and centrifuged to obtain a membrane fraction rich in ACE. The protein concentration of the homogenate is determined.
-
Incubation: A constant concentration of the radioligand (¹²⁵I-351A) and a constant amount of enzyme preparation (plasma or tissue homogenate) are incubated with varying concentrations of the unlabeled inhibitor (quinaprilat).
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the enzyme-ligand complexes (bound fraction), while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled inhibitor that displaces 50% of the specifically bound radioligand is determined and is known as the IC50 (inhibitory concentration 50%). The IC50 value is inversely proportional to the binding affinity of the inhibitor. These values can be used to rank the potency of different inhibitors.
Visualizations
Below are diagrams illustrating the key concepts and workflows discussed in this guide.
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinaprilat on ACE.
Caption: Experimental workflow for determining the binding affinity of Quinaprilat to ACE using a radioligand binding assay.
References
- 1. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Quinaprilat hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients like Quinaprilat hydrochloride is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes a combination of eye, skin, and respiratory protection.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary for splash protection.[2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] A disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs is recommended.[3][4] Handle with gloves; inspect them before use.[1] Double gloving is advised for compounding, administering, and disposal.[3] Powder-free gloves are recommended.[2] |
| Respiratory Protection | In situations where dust may be generated, use a NIOSH-approved respirator such as an N-95 or N-100 particle mask.[4][5] Surgical masks offer little to no protection from chemical exposure.[2] |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate action is necessary. The following table outlines the initial first aid steps to be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[6] Seek medical attention.[6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7] Remove contaminated clothing.[5] If skin irritation persists, consult a physician.[6] |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Get medical attention if symptoms occur.[6] |
| Ingestion | Clean the mouth with water and then have the person drink plenty of water.[6] Do not induce vomiting unless directed by medical personnel.[5] Seek medical attention if symptoms occur.[6] |
Spill and Disposal Procedures
Proper containment and disposal of this compound are critical to prevent environmental contamination and further exposure.
Spill Response Workflow
Caption: Workflow for handling a this compound spill.
Disposal Plan
Disposal of this compound and its contaminated packaging must be handled by a licensed hazardous material disposal company.[1] The product may be incinerated in a facility equipped with an afterburner and scrubber.[1] It is the responsibility of the chemical waste generator to correctly classify the waste and adhere to all federal, regional, and local disposal regulations.[6] Do not discharge into drains, water courses, or onto the ground.[1]
Standard Operating Procedure for Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks.
Handling Workflow
Caption: Standard operating procedure for this compound.
By adhering to these safety protocols and operational plans, laboratories can ensure a safe working environment and maintain compliance with regulatory standards when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
